6-bromo-1-(difluoromethyl)-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
2614306-56-6 |
|---|---|
Molecular Formula |
C8H5BrF2N2 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
6-bromo-1-(difluoromethyl)indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-2-1-5-4-12-13(8(10)11)7(5)3-6/h1-4,8H |
InChI Key |
DRCPBAHORNBIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Structure-activity relationship of 6-bromo-1-(difluoromethyl)indazole
The Strategic Utility of 6-Bromo-1-(difluoromethyl)-1H-indazole in Modern SAR Campaigns: A Technical Whitepaper
Abstract
In contemporary medicinal chemistry, the indazole core is a privileged scaffold, frequently deployed as a bioisostere for indoles and benzimidazoles. However, optimizing its pharmacokinetic profile while maintaining target affinity remains a persistent challenge. The introduction of 6-bromo-1-(difluoromethyl)-1H-indazole represents a paradigm shift in building block design. By synergizing the electronic modulation of an
Physicochemical and Electronic Profiling: The Rationale
As a Senior Application Scientist, I frequently observe that late-stage drug failures are driven by poor metabolic stability or suboptimal membrane permeability rather than a lack of target potency. The
The Electronic Shielding Effect
Unlike a standard methyl group, the
The Lipophilic Hydrogen Bond Donor
While
Table 1: Comparative Physicochemical Properties of Indazole Core Modifications
| Property | 1H-Indazole | 1-Methyl-1H-indazole | 1-(Difluoromethyl)-1H-indazole |
| pKa (Conjugate Acid) | ~1.04 | ~1.20 | < 0.0 (Significantly reduced basicity) |
| LogP (Lipophilicity) | ~1.8 | ~2.2 | ~2.8 (Enhanced membrane permeability) |
| Metabolic Stability | Low (Prone to oxidation) | Moderate | High (HOMO energy reduced) |
| H-Bond Donor Status | Strong ( | None | Weak/Lipophilic ( |
The C6-Bromo Handle: A Gateway to Divergent SAR
In kinase inhibitor design, the indazole core often anchors the molecule to the ATP-binding hinge region via the
The bromine atom at the
Caption: Divergent late-stage functionalization pathways from the 6-bromo indazole core.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocol details a highly optimized Suzuki-Miyaura cross-coupling specifically tailored for the base-sensitive 1-(difluoromethyl)indazole core.
Protocol: Late-Stage Suzuki-Miyaura Functionalization
Objective: To couple an aryl/heteroaryl boronic acid to the
Reagents & Causality:
-
Substrate: 6-bromo-1-(difluoromethyl)-1H-indazole (1.0 eq).
-
Coupling Partner: Aryl boronic acid or pinacol ester (1.2 eq).
-
Catalyst:
(0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle (99°). This accelerates the reductive elimination step, which is crucial for overcoming the steric hindrance often encountered when installing complex, ortho-substituted aryl groups in advanced SAR campaigns. -
Base:
(3.0 eq). Causality: Potassium carbonate is mild enough to prevent the base-catalyzed hydrolysis of the sensitive -difluoromethyl group, yet sufficiently basic to form the reactive trihydroxyborate complex required for the transmetalation step. -
Solvent: 1,4-Dioxane /
(4:1 v/v). Causality: This biphasic system ensures the simultaneous solubility of the highly lipophilic fluorinated indazole core (in dioxane) and the inorganic base (in water), facilitating efficient interfacial transmetalation.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1-(difluoromethyl)-1H-indazole (1.0 mmol), the desired boronic acid (1.2 mmol), and
(0.05 mmol). -
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing catalyst deactivation via oxidation.
-
Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane, followed by 1.0 mL of a degassed aqueous
solution (3.0 M). -
Reaction Execution: Heat the biphasic mixture to 85°C in a pre-heated oil bath for 4–6 hours. Monitor the consumption of the bromide via LC-MS. Self-Validation Check: The presence of a des-bromo byproduct indicates premature protodehalogenation, usually signaling trace moisture in the boronic acid or an overly high reaction temperature.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the
-functionalized analog.
Structural Biology: Pharmacophore Mapping
When designing inhibitors, understanding the spatial orientation of the building block is paramount. The 1-(difluoromethyl)indazole core acts as a rigid, shape-defined wedge within protein targets.
Caption: Pharmacophore mapping of 1-(difluoromethyl)indazole derivatives in a kinase active site.
In targets like Syk or Aurora B kinases, the
References
-
Stepan, A. F., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry (via PMC), 2011.[Link]
-
Andrews, M. D., et al. "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists." Journal of Medicinal Chemistry (ACS Publications), 2013.[Link]
An In-depth Technical Guide to 6-bromo-1-(difluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its unique structural and electronic properties allow for versatile functionalization, leading to the development of numerous therapeutic agents.[1] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2] The strategic incorporation of a bromine atom and a difluoromethyl group onto the indazole core, as seen in 6-bromo-1-(difluoromethyl)-1H-indazole, represents a key strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of 6-bromo-1-(difluoromethyl)-1H-indazole, covering its fundamental properties, synthesis, analytical characterization, and its emerging role in drug discovery.
Physicochemical Properties
A precise understanding of the molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₅BrF₂N₂ |
| Molecular Weight | 247.04 g/mol |
| CAS Number | 2614306-56-6 |
Synthesis of 6-bromo-1-(difluoromethyl)-1H-indazole
The synthesis of 6-bromo-1-(difluoromethyl)-1H-indazole typically commences with the commercially available 6-bromo-1H-indazole. The introduction of the difluoromethyl group at the N1 position of the indazole ring is a critical transformation.
Experimental Protocol: N-Difluoromethylation of 6-bromo-1H-indazole
This protocol outlines a general procedure for the N-difluoromethylation of 6-bromo-1H-indazole.
Materials:
-
6-bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-chloro-2,2-difluoroacetate or other suitable difluoromethylating agent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indazole nitrogen.
-
Cool the mixture back to 0 °C and add the difluoromethylating agent (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-bromo-1-(difluoromethyl)-1H-indazole.
Synthesis Workflow
Caption: Synthetic workflow for 6-bromo-1-(difluoromethyl)-1H-indazole.
Analytical Characterization
The structural integrity and purity of synthesized 6-bromo-1-(difluoromethyl)-1H-indazole must be confirmed through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H3 |
| ~7.8 | d | 1H | H7 |
| ~7.5 | t (J ≈ 55 Hz) | 1H | CHF₂ |
| ~7.4 | dd | 1H | H5 |
| ~7.3 | d | 1H | H4 |
Note: Predicted chemical shifts and coupling constants. Actual values may vary based on solvent and instrument.
¹³C NMR (Carbon NMR):
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C7a |
| ~135 | C3 |
| ~128 | C5 |
| ~124 | C4 |
| ~121 | C7 |
| ~118 | C6 (C-Br) |
| ~115 (t) | CHF₂ |
| ~110 | C3a |
Note: Predicted chemical shifts. The carbon attached to the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1620-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1150-1050 | Strong | C-F stretch (difluoromethyl group) |
| 850-750 | Strong | C-H bend (out-of-plane, aromatic) |
| 650-550 | Medium | C-Br stretch |
Note: Predicted characteristic absorption frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| Technique | Ionization Mode | Expected m/z |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ ≈ 247.96, 249.96 (Isotopic pattern for Br) |
Applications in Drug Discovery
The unique combination of a brominated indazole scaffold with a difluoromethyl group makes 6-bromo-1-(difluoromethyl)-1H-indazole a valuable building block in drug discovery. The bromine atom serves as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional complexity and modulate biological activity. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and binding affinity by participating in hydrogen bonding interactions with target proteins.
Indazole derivatives are known to target a variety of proteins involved in disease pathogenesis, including protein kinases, which are crucial regulators of cell signaling pathways.[3]
Illustrative Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
6-bromo-1-(difluoromethyl)-1H-indazole is a strategically designed building block for medicinal chemistry and drug development. Its well-defined physicochemical properties, coupled with a versatile synthetic route, make it an attractive starting material for the synthesis of novel therapeutic agents. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the quality and reproducibility of research findings. As the demand for novel therapeutics continues to grow, the importance of such functionalized heterocyclic scaffolds in the drug discovery pipeline is undeniable.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate, 2025. [Link]
Sources
Pharmacological properties of N-difluoromethyl indazole derivatives
An In-Depth Technical Guide to the Pharmacological Properties of N-Difluoromethyl Indazole Derivatives
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Strategic modification of this scaffold is key to optimizing drug-like properties. This technical guide provides an in-depth analysis of N-difluoromethyl indazole derivatives, a class of compounds gaining significant interest. The introduction of the N-difluoromethyl (N-CHF2) group, acting as a unique bioisostere for hydroxyl or thiol groups, profoundly influences the molecule's pharmacological profile.[2] We will explore the synthetic challenges and strategies for their preparation, with a focus on managing regioisomerism. The core of this guide details the impact of N-difluoromethylation on key pharmacological properties, particularly in the context of protein kinase inhibition. Furthermore, we will dissect the significant advantages this modification imparts on the pharmacokinetic profile, most notably the enhancement of metabolic stability by mitigating CYP450-mediated oxidation.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of N-difluoromethyl indazoles in modern therapeutic design.
The Strategic Importance of the N-Difluoromethyl Group in Indazole Scaffolds
The Indazole Core: A Foundation of Therapeutic Success
Indazole, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug design.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][5][6] The success of this scaffold is exemplified by several FDA-approved drugs. For instance, Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy, while Niraparib functions as a PARP inhibitor for treating ovarian cancer.[7] The indazole structure often serves as a "hinge-binder" in protein kinases, forming critical hydrogen bonds within the ATP-binding pocket, which is fundamental to its inhibitory mechanism.[8]
The N-Difluoromethyl Moiety: A Unique Bioisosteric Element
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties. The N-difluoromethyl (N-CHF2) group is of particular interest as it is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups.[2] Its introduction onto the indazole nitrogen has several predictable and advantageous consequences:
-
Enhanced Metabolic Stability: The primary advantage is the blockage of cytochrome P450 (CYP)-mediated oxidation at the N-α carbon, a common metabolic liability for N-alkyl azoles. This significantly improves the compound's metabolic half-life.[3][4]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the azole ring, reducing its basicity. This can impact solubility, cell permeability, and off-target interactions.[4]
-
Altered Conformation and Binding: The N-CHF2 group can influence the conformation of the molecule and introduce novel interactions within a protein binding pocket, potentially improving potency and selectivity.
Synthesis and Characterization of N-Difluoromethyl Indazoles
The synthesis of N-difluoromethyl indazoles is not trivial, primarily due to the challenge of controlling regioselectivity. The indazole nitrogen can be alkylated at either the N1 or N2 position, leading to the formation of isomers that often possess different biological and physical properties.
Key Synthetic Methodologies
Several methods have been developed for the N-difluoromethylation of indazoles. A common approach involves using a difluorocarbene precursor.
-
From Chlorodifluoromethane (CHClF2): This method often uses a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF.[9] While effective, it can present safety concerns on a larger scale due to the thermal instability of NaH in DMF.[9]
-
From Sodium Chlorodifluoroacetate (ClCF2COONa): This reagent serves as a difluorocarbene precursor upon heating, but yields can be moderate, and isomer separation often remains a challenge.[9]
-
From Diethyl Bromodifluoromethylphosphonate (BrCF2PO(OEt)2): This modern reagent can be activated under milder conditions, offering a potentially safer and more efficient route to N-difluoromethylated azoles.[2][10]
Experimental Protocol: N-Difluoromethylation using a Difluorocarbene Precursor
This protocol is a representative procedure for the synthesis of N-difluoromethyl indazole isomers.
Materials:
-
Substituted 1H-indazole
-
Sodium chlorodifluoroacetate (ClCF2COONa)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product, containing a mixture of N1 and N2 isomers, is then purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to separate the isomers.
-
Characterize the purified isomers using ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm their structure and purity.[10][11]
Visualization: Synthetic and Purification Workflow
Caption: Workflow for N-difluoromethylation and isomer separation.
Core Pharmacological Property: Protein Kinase Inhibition
Indazole derivatives are prolific as protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[8]
Mechanism of Kinase Inhibition
Most indazole-based kinase inhibitors are ATP-competitive, targeting the ATP-binding site of the enzyme. The indazole scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The N-H of the indazole ring is often a critical hydrogen bond donor in this interaction.[8] Substituents on the indazole core then explore adjacent hydrophobic pockets to achieve potency and selectivity.
Case Study: Indazoles as FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently dysregulated in various cancers. Several indazole derivatives have been developed as potent FGFR inhibitors.[12] Structure-activity relationship (SAR) studies reveal that specific substitutions are crucial for activity. For example, a 3-methoxyphenyl group at the C6 position of the indazole can enhance potency.[12] While specific SAR for N-CHF2 indazoles as FGFR inhibitors is still emerging, the electronic and steric properties of the N-CHF2 group are expected to influence the overall conformation and interaction with the solvent-exposed region of the binding site.
Visualization: Simplified FGFR Signaling Pathway
Caption: Inhibition of FGFR signaling by an N-CHF2 indazole derivative.
Pharmacokinetic Profile: The N-Difluoromethyl Advantage
Perhaps the most compelling reason to employ the N-CHF2 group is its profound and positive impact on a drug candidate's pharmacokinetic (PK) profile.
Enhancement of Metabolic Stability
A comparative study between N-alkyl azoles and their N-α,α-difluoroalkyl counterparts demonstrated a significant shift in metabolic fate.[3][4] For N-alkylated compounds, CYP-mediated oxidation at the benzylic position (the carbon adjacent to the nitrogen) is a primary route of metabolism, leading to N-dealkylation and rapid clearance. The introduction of the two fluorine atoms strengthens the vicinal C-H bonds, effectively shielding this position from metabolic attack.[3] This forces metabolism to occur at other, potentially less labile, sites on the molecule, thereby increasing the overall metabolic stability and in vivo exposure.
Table 1: Comparison of Physicochemical and Metabolic Properties
| Property | N-CH₂R (Alkyl) | N-CF₂R (Difluoroalkyl) | Rationale for Change |
| Metabolic Stability | Lower | Higher | Blockage of N-α carbon oxidation.[3][4] |
| pKa | Higher (more basic) | Lower | Inductive electron withdrawal by fluorine atoms.[4] |
| Hydrophilicity (logD) | Generally higher | Lower (more lipophilic) | The CF₂ group is more lipophilic than CH₂.[4] |
| Polar Surface Area | Higher | Lower | Fluorine substitution reduces the polarity of the azole.[3] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay is crucial for evaluating the intrinsic clearance of a compound.
Materials:
-
Test compound (N-difluoromethyl indazole derivative)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Dilute it in phosphate buffer to the final incubation concentration (e.g., 1 µM), ensuring the final DMSO concentration is <0.5%.
-
Pre-incubation: Add the diluted test compound and HLM (e.g., 0.5 mg/mL final concentration) to a 96-well plate. Pre-incubate at 37 °C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for a parallel sample quenched immediately.
-
Time Points: Incubate the plate at 37 °C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion and Future Perspectives
The incorporation of an N-difluoromethyl group onto an indazole scaffold is a powerful medicinal chemistry strategy. It provides a clear and demonstrable advantage in enhancing metabolic stability, a critical parameter in drug development.[3][4] This modification also fine-tunes key physicochemical properties such as pKa and lipophilicity, which can be exploited to optimize a compound's overall profile.[4] While much of the focus has been on kinase inhibition, the favorable properties imparted by the N-CHF2 group suggest that these derivatives could be highly effective in other therapeutic areas where indazoles have shown promise, such as in the development of anti-inflammatory or anti-infective agents.[5][13] Future research should focus on systematically exploring the SAR of N1- vs. N2-difluoromethyl indazole isomers and applying this valuable structural motif to a broader range of biological targets.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ()
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. ()
- N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry. ()
- (PDF) N-Difluoromethylindazoles. ()
- The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study | ACS Medicinal Chemistry Letters. ()
- The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Compar
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. ()
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. ([Link])
-
Pharmacological properties of indazole derivatives: recent developments - PubMed. ([Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. ([Link])
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. ([Link])
-
N-Difluoromethylindazoles - Journal of Organic and Pharmaceutical Chemistry. ([Link])
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. ([Link])
-
Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease - PubMed. ([Link])
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism - Assiut University. ([Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. ([Link])
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Synthetic Utility of 6-Bromo-1-(difluoromethyl)-1H-indazole: A Technical Guide
Executive Summary
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry. Among its derivatives, 6-bromo-1-(difluoromethyl)-1H-indazole represents a highly versatile, dual-purpose building block. The C6-bromo substituent serves as a robust handle for transition-metal-catalyzed cross-coupling, while the N1-difluoromethyl (-CHF₂) group acts as a metabolically stable, lipophilic hydrogen bond donor. This whitepaper provides an authoritative breakdown of its structural informatics, mechanistic synthesis, and downstream application protocols.
Part 1: Structural Informatics & Physicochemical Profiling
Accurate structural representation is critical for computational modeling and database registration. The molecule consists of a 1H-indazole core, brominated at the C6 position, with a difluoromethyl group alkylating the N1 nitrogen.
SMILES and InChI Derivation
-
Canonical SMILES: FC(F)n1ncc2ccc(Br)cc12
-
Logic: The SMILES string traces the aromatic system starting from the -CHF₂ group attached to N1 (n1). The pyrazole ring closes at c12 (C7a), while the ccc(Br)cc sequence correctly positions the bromine atom at the C6 position, three carbons away from the C3a bridgehead (c2).
-
-
Standard InChI: InChI=1S/C8H5BrF2N2/c9-5-1-2-6-7(3-5)13(12-4-6)8(10)11/h1-4,8H
-
Logic: The connectivity layer 7(3-5)13(12-4-6) maps the N1 atom (Node 13) to the C7a bridgehead (Node 7), confirming the N1-alkylation regioselectivity over the N2 position.
-
-
InChIKey: Derived via SHA-256 hashing of the standard InChI string, yielding a 27-character unique identifier essential for cheminformatics databases.
Quantitative Physicochemical Data
The introduction of the -CHF₂ group significantly alters the molecule's interaction profile. Below is a summary of its fundamental properties:
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₈H₅BrF₂N₂ | - |
| Molecular Weight | 247.04 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 | The -CHF₂ proton is highly polarized by the geminal fluorines[1]. |
| Hydrogen Bond Acceptors | 4 | N2, N1 (weak), and the two fluorine atoms. |
| TPSA | 17.8 Ų | High lipophilicity; excellent predicted membrane permeability. |
Part 2: The Difluoromethyl Group as a Pharmacophore
In drug design, the -CHF₂ group is not merely a steric placeholder; it is strategically deployed as a lipophilic hydrogen bond donor [1].
Causality in Bioisosterism: Traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups often suffer from poor metabolic stability (e.g., rapid glucuronidation) and limit cell membrane permeability due to high desolvation penalties. The highly electronegative fluorine atoms in the -CHF₂ group withdraw electron density from the adjacent carbon, rendering the C-H bond sufficiently acidic to act as a hydrogen bond donor to protein backbone carbonyls[1]. Simultaneously, the fluorines increase the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across lipid bilayers.
Part 3: Synthetic Workflow – N-Difluoromethylation
Historically, N-difluoromethylation required harsh conditions (e.g., heating NaH in DMF at 100 °C), which posed severe thermal runaway hazards on a process scale. The protocol below leverages a scalable, phase-transfer-catalyzed approach[2].
Step-by-Step Methodology
-
Reactor Preparation: Charge an oven-dried flask with 6-bromo-1H-indazole (1.0 equiv), NaI (0.2 equiv), and 18-crown-6 (0.1 equiv) in anhydrous DMF (0.5 M).
-
Deprotonation: Cool the mixture to 0 °C. Add NaH (60% dispersion in mineral oil, 2.0 equiv) portion-wise under argon. Stir for 30 minutes.
-
Carbene Generation & Alkylation: Warm the reaction to 40 °C. Introduce chlorodifluoromethane (CHClF₂, Freon 22) gas via a sparging tube or balloon. Maintain the atmosphere for 4–6 hours until complete consumption of the starting material is observed by TLC/LC-MS.
-
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the N1-alkylated product.
Mechanistic Causality: Why use 18-crown-6 and NaI? 18-crown-6 sequesters the sodium cation, generating a "naked," highly reactive indazolide anion. This allows the nucleophilic attack to proceed efficiently at a mild 40 °C[2]. The mild temperature prevents the decomposition of the difluorocarbene intermediate and suppresses the formation of the thermodynamically less stable N2-isomer.
Mechanistic Pathway Diagram
Fig 1. Mechanistic pathway of N1-difluoromethylation via difluorocarbene intermediate.
Part 4: Downstream Applications – C6 Suzuki-Miyaura Cross-Coupling
Unprotected indazoles are notorious for poisoning palladium catalysts through nitrogen coordination, often necessitating high catalyst loadings or forcing conditions[3]. By pre-installing the -CHF₂ group, the N1 position is protected, enabling highly efficient C-C bond formation at the C6-bromo handle[4].
Step-by-Step Methodology
-
Reagent Assembly: In an oven-dried Schlenk tube, combine 6-bromo-1-(difluoromethyl)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv)[4].
-
Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.
-
Reaction Execution: Seal the tube and heat to 80 °C for 12 hours under vigorous stirring.
-
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water, dry the organic phase, and purify via chromatography.
Mechanistic Causality: The use of Pd(dppf)Cl₂, a catalyst with a bidentate phosphine ligand, is deliberate. The large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle, which is often the rate-limiting step when coupling sterically hindered or electron-rich aryl rings[4]. The biphasic Dioxane/H₂O solvent system is strictly required to dissolve both the organic substrates and the inorganic K₂CO₃ base, facilitating the crucial transmetalation step.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. URL:[Link]
-
Hong, Z., et al. (2020). "A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives." Journal of Fluorine Chemistry. URL:[Link]
-
DeAngelis, A., et al. (2015). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Organic Letters. URL:[Link]
Sources
The Strategic Role of the 1-Difluoromethyl Group in Indazole-Based Drug Design
Executive Summary
The indazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CNS therapeutics, and anti-inflammatory agents. However, optimizing the pharmacokinetic and metabolic profiles of N-alkyl indazoles remains a persistent challenge. The strategic introduction of the 1-difluoromethyl (
Introduction: The Indazole Scaffold and the Fluorine Advantage
Indazole derivatives are foundational to modern drug discovery due to their ability to act as versatile hydrogen-bond acceptors and donors[1]. Despite their utility, traditional N-alkylated indazoles often suffer from rapid metabolic clearance and suboptimal lipophilicity.
The application of the difluoromethyl (
Physicochemical and Metabolic Impact of N1-Difluoromethylation
Lipophilicity and Permeability
The incorporation of fluorine atoms significantly alters the electronic distribution of the indazole core. The
Metabolic Stability and Soft-Spot Shifting
A primary failure point for N-alkyl azoles in preclinical development is their susceptibility to cytochrome P450 (CYP450)-mediated N-dealkylation and benzylic oxidation. Replacing an N-alkyl group with an
The strong electron-withdrawing nature of the gem-difluoro substitution deactivates the adjacent carbon toward oxidative attack, effectively blocking the N-dealkylation pathway[4]. As a result of this fluorine-induced deactivation, metabolic oxidation is forced to shift away from the labile vicinal positions and onto the more robust indazole ring itself[4]. This metabolic shifting significantly prolongs the compound's half-life and improves its overall stability during in vivo circulation.
Diagram 1: CYP450 metabolic shifting induced by N1-difluoromethylation of the indazole core.
Synthetic Methodologies and Regioselectivity Challenges
The primary synthetic hurdle in functionalizing indazoles is achieving high regioselectivity. Because the indazole core contains two reactive nitrogens (N1 and N2), direct alkylation with chlorodifluoromethane (
To address this, process chemists have developed highly optimized protocols that control the generation and trapping of the difluorocarbene intermediate. Table 1 summarizes two field-proven methodologies for preparative-scale synthesis.
Table 1: Comparison of N-Difluoromethylation Synthetic Protocols
| Parameter | Biphasic Acetonitrile Method (Pelc et al.)[1] | Mild Catalytic Method (Hong et al.)[6] |
| Reagents | Aqueous KOH, | NaH, NaI, 18-crown-6, |
| Solvent | Acetonitrile (MeCN) | DMF or THF |
| Temperature | Room Temperature | 40 °C |
| Key Advantage | High N1 regioselectivity (>99:1) via stoichiometric control of carbene. | Avoids hazardous heating of NaH in DMF; highly scalable for base-sensitive substrates. |
| Yield | ~66% (Preparative scale) | Up to 85% (Large scale, >200g) |
Detailed Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols detail not only the steps but the causality behind the reagent choices and the self-validating analytical techniques required to confirm regioselectivity.
Protocol A: Mild and Scalable N1-Difluoromethylation (Hong et al.)
This protocol is specifically designed for base-sensitive indazole intermediates and large-scale manufacturing[6].
Causality of Reagents:
Heating NaH in DMF on a large scale poses severe thermal runaway hazards. By introducing 18-crown-6 , the sodium cation is sequestered, leaving a highly reactive, "naked" indazole anion. The addition of NaI acts as a nucleophilic catalyst, facilitating the reaction with
Step-by-Step Procedure:
-
Preparation: Charge a reactor with the indazole substrate (1.0 eq), NaI (0.1 eq), and 18-crown-6 (0.1 eq) in anhydrous DMF.
-
Deprotonation: Cool the mixture to 0 °C and carefully add NaH (1.5 eq, 60% dispersion in mineral oil) in portions. Stir until hydrogen evolution ceases.
-
Carbene Trapping: Attach a balloon of
gas. Warm the reaction to 40 °C and stir vigorously under the atmosphere for 12–24 hours until starting material is consumed (monitor via LC-MS)[3]. -
Workup: Quench the reaction carefully with saturated aqueous
. Extract with ethyl acetate, wash the organic layer with brine (to remove DMF and 18-crown-6), dry over , and concentrate.
Protocol B: Biphasic Acetonitrile Method (Pelc et al.)
This protocol maximizes N1 regioselectivity by strictly controlling the stoichiometry of the gaseous reagent[1].
Causality of Reagents:
Directly bubbling
Step-by-Step Procedure:
-
Stock Solution: Bubble
gas into cold MeCN until a 2.0 M concentration is achieved (verified by weight). -
Reaction: To a solution of indazole (1.0 eq) in MeCN, add aqueous KOH (2.0 eq). Stir for 15 minutes at room temperature.
-
Addition: Dropwise add the 2.0 M
stock solution (1.0 eq) to the stirring mixture. -
Isolation: Stir for 4 hours, dilute with water, and extract with dichloromethane. Purify via flash chromatography[1].
Self-Validating Analytical Confirmation
To unequivocally confirm that N1-alkylation (rather than N2-alkylation) occurred, standard 1D NMR is insufficient. You must employ SELNOESY and 1H-13C HMBC experiments[5].
-
SELNOESY: Look for a spatial correlation (Nuclear Overhauser Effect) between the
proton and the C7 proton of the indazole ring. If the was at N2, the correlation would be with the C3 proton[5]. -
1H-13C HMBC: The
proton will show long-range coupling to the C7a bridgehead carbon if it is at the N1 position[5].
Diagram 2: Experimental workflow for mild, regioselective N1-difluoromethylation.
Case Studies in Medicinal Chemistry
The integration of the
-
DHODH Inhibitors (Autoimmune & Oncology): Dihydroorotate dehydrogenase (DHODH) is a validated target for rheumatoid arthritis and acute myeloid leukemia (AML). Recent patent literature highlights the use of
indazoles to enhance binding affinity within the highly hydrophobic ubiquinone binding channel of the DHODH enzyme, driving superior dose-dependent anti-leukemic effects compared to non-fluorinated analogs[7]. -
5-HT3 Receptor Antagonists (CNS Disorders): In the design of therapeutics for emesis, schizophrenia, and cognitive dysfunction, rapid N-demethylation is a common clearance pathway. Utilizing an
indazole core effectively blocks this metabolic liability, allowing the drug to maintain therapeutic concentrations in the CNS for extended periods[8].
Conclusion
The 1-difluoromethyl group is far more than a simple structural variation; it is a highly strategic bioisostere that solves fundamental physicochemical and metabolic liabilities in indazole-based drug design. By leveraging optimized, scalable synthetic protocols—such as the NaI/18-crown-6 catalyzed method or the biphasic MeCN/KOH approach—medicinal chemists can reliably access these privileged structures. As the demand for metabolically robust, highly permeable therapeutics grows, the
References
1.[5] Petko, K. I., & Filatov, A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. 2.[4] The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. ACS Medicinal Chemistry Letters. 3. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS. 4.[1] Pelc, M. J., et al. (2007). An Efficient and Regioselective Difluoromethylation of 3-Iodoindazole with Chlorodifluoromethane. Synlett. 5.[8] WO2014014962A1 - 5ht3 receptor antagonists. Google Patents. 6.[3] Hong, Z., et al. (2020). A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications... Journal of Fluorine Chemistry. 7.[7] WO2021240424A1 - Indazole and benzoisoxazole dihydroorotate dehydrogenase inhibitors. Google Patents. 8. A Scalable Route to N-Difluoromethylated Heterocycles. Synfacts.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. WO2021240424A1 - Indazole and benzoisoxazole dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 8. WO2014014962A1 - 5ht3 receptor antagonists - Google Patents [patents.google.com]
6-bromo-1-(difluoromethyl)-1H-indazole vs 6-bromo-1-methyl-1H-indazole
[2][4][5][6][7][8][9][10]
References
-
Zafrani, Y., et al. (2017).[2][5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link[6]
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Petko, K. I., & Filatov, A. A. (2022). "N-Difluoromethylindazoles." Journal of Organic and Pharmaceutical Chemistry, 20(3), 3–11. Link
-
Lovering, F., et al. (2009).[7] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Metabolic Stability of N-Difluoromethylated Indazoles: A Technical Guide
Part 1: Strategic Rationale & Bioisosteric Utility
In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized in kinase inhibitors (e.g., Axitinib) and GPCR ligands. However, simple
The
-
Metabolic Blockade: It sterically and electronically impedes the
-carbon oxidation required for N-dealkylation. -
Lipophilic Hydrogen Bond Donor: The highly electronegative fluorine atoms polarize the remaining C-H bond, allowing it to act as a weak hydrogen bond donor (HBD) capable of interacting with protein backbones (e.g., carbonyl oxygens in the kinase hinge region).
Key Advantage:
Part 2: Synthetic Access (Brief Technical Overview)
To assess metabolic stability, one must first access the specific regiochemically pure isomers.
Primary Synthetic Routes
-
Difluorocarbene Insertion (Scalable):
-
Reagent: Chlorodifluoromethane (
) or Diethyl bromodifluoromethylphosphonate ( ). -
Mechanism: Base-mediated generation of singlet difluorocarbene (
), which acts as an electrophile attacking the indazole nitrogen. -
Regioselectivity: Typically favors the thermodynamically stable
-isomer, though mixtures often require chromatographic separation.
-
-
Radical Difluoromethylation:
-
Utilizes reagents like
(DFMS) for late-stage functionalization, though less common for direct -functionalization compared to -functionalization.
-
Critical Note: For metabolic assays, ensure isomeric purity
by-NMR, as and isomers exhibit vastly different metabolic profiles.
Part 3: Mechanisms of Metabolic Stability
The primary driver for replacing
The Mechanism of Failure ( )
-
Single Electron Transfer (SET): CYP enzyme abstracts an electron from the nitrogen lone pair.
-
H-Atom Abstraction: A proton is removed from the
-methyl group. -
Hydroxylation: Oxygen rebound forms an unstable carbinolamine intermediate (
). -
Collapse: The intermediate spontaneously collapses, releasing formaldehyde (
) and the des-methyl indazole.
The Mechanism of Stability ( )
-
Bond Strength: The
bond is exceptionally strong (~116 kcal/mol), rendering the carbon center resistant to direct oxidation. -
Polarization: The electron-withdrawing fluorines reduce the electron density on the nitrogen, raising the oxidation potential and making the initial SET step energetically unfavorable.
-
Acidity: The
of the proton is high enough to remain stable, yet the bond is polarized enough to resist CYP-mediated abstraction compared to a standard alkyl proton.
Visualization: Metabolic Fate Pathway
Figure 1: Comparative metabolic pathways showing the mechanism of N-dealkylation for methyl-indazoles versus the oxidative blockade provided by the difluoromethyl group.
Part 4: Comparative Data Analysis
The following table synthesizes typical physicochemical and metabolic trends observed when modifying indazole substituents.
| Parameter | ||||
| LogD (Lipophilicity) | Low | Moderate | High | Moderate-High |
| H-Bond Donor (HBD) | Strong | None | None | Weak (Bioisostere) |
| Metabolic Stability | Variable (Glucuronidation) | Low (N-dealkylation) | High | High |
| CYP Inhibition Risk | Low | Low | Moderate | Low |
| Intrinsic Clearance | High | High | Low | Low |
| Basicity ( | ~1.5 | ~2.0 | < 0 | ~0.5 |
Interpretation:
-
provides a "Goldilocks" zone. It is more stable than
but less lipophilic than , reducing the risk of non-specific binding and poor solubility often associated with perfluorinated groups. -
The weak HBD capability of
allows it to mimic the parent interaction in binding pockets without the liability of Phase II conjugation (Glucuronidation) that affects the free .
Part 5: Experimental Protocol (Microsomal Stability)
This protocol is designed to validate the stability enhancement of
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase,
). -
Test Compounds:
Indazole analog (10 mM DMSO stock). -
Controls:
-
High Clearance: Testosterone or Verapamil.
-
Low Clearance: Warfarin or Fluconazole.
-
Negative Control: 0-minute incubation (no enzyme activity).
-
Workflow Diagram
Figure 2: Standardized workflow for determining intrinsic clearance (
Step-by-Step Methodology
-
Master Mix Prep: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Dosing: Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1% to prevent enzyme inhibition).
-
Initiation: Add pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).
-
Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min to precipitate proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (MRM mode).
Calculation & Validation
Calculate the slope (
Validation Criteria:
-
of the decay curve must be
. -
High clearance control must show
depletion by 60 min. -
Low clearance control must show
depletion.
References
-
Mykhailiuk, P. K. (2015).[2] N-Difluoromethyl group as a bioisostere of a chiral center: synthesis of N-difluoromethylated derivatives of amino acids and peptides. Chemistry – A European Journal. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Theoretical and Experimental Study. Journal of Organic Chemistry. Link
-
Xing, L., et al. (2015). The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization. ChemMedChem. Link
-
Petko, K. I., & Filatov, A. A. (2022).[3] N-Difluoromethylindazoles: Synthesis and Isomer Separation. Journal of Organic and Pharmaceutical Chemistry. Link
Sources
An In-depth Technical Guide to the Safe Handling of 6-bromo-1-(difluoromethyl)-1H-indazole
Disclaimer: A specific Safety Data Sheet (SDS) for 6-bromo-1-(difluoromethyl)-1H-indazole is not publicly available. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including various bromo- and fluoro-substituted indazoles. The recommendations herein are based on a scientific "read-across" approach to provide the best available safety guidance. Researchers must always apply their own professional judgment and consult with their institution's safety office.
Introduction: Understanding the Compound
6-bromo-1-(difluoromethyl)-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family. The indazole core is a prevalent scaffold in medicinal chemistry, recognized for a wide array of biological activities, including its use as a building block for kinase inhibitors in therapeutic development.[1][2][3] The presence of a bromine atom and a difluoromethyl group on the indazole ring influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery professionals. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling in a research environment.
This guide provides a comprehensive overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for 6-bromo-1-(difluoromethyl)-1H-indazole, empowering researchers to work with this compound confidently and safely.
Hazard Identification and Classification
Based on the hazard profiles of closely related bromo-indazole derivatives, 6-bromo-1-(difluoromethyl)-1H-indazole is anticipated to be classified as hazardous.[4][5][6][7] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Anticipated GHS Hazard Statements:
Signal Word: Warning [4][6][7][10][11]
Hazard Pictograms:
Physical and Chemical Properties
Specific physical and chemical data for 6-bromo-1-(difluoromethyl)-1H-indazole is limited. The table below provides predicted values and data from closely related analogs to offer a likely profile.
| Property | Value | Source/Analogue |
| Molecular Formula | C₈H₅BrF₂N₂ | [13] |
| Molecular Weight | 247.04 g/mol | [13] |
| Appearance | Likely a solid (powder or crystalline) | Based on analogues |
| Melting Point | Not available (6-Bromo-1H-indazole: 180-185 °C) | |
| Solubility | Likely soluble in organic solvents; low water solubility | General for indazoles |
| XlogP (predicted) | 3.7 | [13] |
Safe Handling and Storage Protocols
Adherence to rigorous laboratory protocols is essential to minimize exposure risk. The following procedures are based on best practices for handling halogenated heterocyclic compounds.[5][6][9][11][14][15]
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize the generation of dust and fumes through proper engineering controls.
-
Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood.[6][7][9][12][15]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7][10]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them frequently, especially after direct contact.[4][7][10][12]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[7][9][12]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.[12]
Procedural Workflow for Safe Handling
The following diagram outlines the logical flow for handling 6-bromo-1-(difluoromethyl)-1H-indazole from receipt to disposal.
Caption: Logical workflow for handling and storing the compound.
Storage Requirements
Proper storage is crucial to maintain compound integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6][14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][10][11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.[4][6][9][15]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][9][15]
Accidental Release and Firefighting
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][10][12] Clean the spill area with a suitable solvent and then wash with soap and water. Ensure all cleanup materials are disposed of as hazardous waste. For large spills, evacuate the area and contact emergency services.[6]
-
Firefighting: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like hydrogen bromide, nitrogen oxides, and carbon oxides.[4][6]
Emergency Response Decision Tree
Caption: Decision tree for first aid response to exposure.
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4][10]
-
Conditions to Avoid: Avoid the formation of dust, exposure to excess heat, and incompatible materials.[4][10][11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][10][11]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[4][10]
Toxicological and Ecological Information
-
Toxicological Data: No specific toxicological studies have been performed on 6-bromo-1-(difluoromethyl)-1H-indazole. The hazard classifications are based on the profiles of similar molecules. It is presumed to be harmful if swallowed, and irritating to the skin, eyes, and respiratory system.[4][5] The chronic effects are unknown, and it should be handled as a compound with unknown long-term toxicity.
-
Ecological Data: No ecological data is available. It is imperative to prevent the release of this compound into the environment. All waste must be disposed of according to local, state, and federal regulations.[6][9]
References
-
6-Bromo-1-methyl-1H-indazole Properties . U.S. Environmental Protection Agency (EPA). [Link]
-
6-bromo-1-(difluoromethyl)-3-methyl-1h-indazole . PubChemLite. [Link]
-
6-Bromo-1-methyl-1H-indazole . PubChem. [Link]
-
6-bromo-1-(difluoromethyl)-1h-indazole . PubChemLite. [Link]
-
Indazole – Knowledge and References . Taylor & Francis Online. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation . (2026, February 13). ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance . (2023). RSC Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.es [fishersci.es]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. PubChemLite - 6-bromo-1-(difluoromethyl)-1h-indazole (C8H5BrF2N2) [pubchemlite.lcsb.uni.lu]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. file.bldpharm.com [file.bldpharm.com]
Methodological & Application
Application Note: A Scalable and Regioselective Synthesis of 6-bromo-1-(difluoromethyl)-1H-indazole
Abstract
The incorporation of a difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties.[1] The indazole core is a privileged pharmacophore found in numerous therapeutic agents.[1] This application note provides a comprehensive, field-tested guide for the N-difluoromethylation of 6-bromo-1H-indazole to selectively synthesize 6-bromo-1-(difluoromethyl)-1H-indazole. We present a scalable and safety-conscious protocol that leverages chlorodifluoromethane with sodium hydride, detailing the reaction mechanism, step-by-step experimental procedures, isomer separation, and critical safety considerations. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success for researchers in drug discovery and process development.
Introduction: The Strategic Value of N-Difluoromethyl Indazoles
The difluoromethyl group is a unique substituent in drug design, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or hydroxamic acid moieties.[2][3] Its introduction can significantly improve a molecule's membrane permeability and metabolic half-life, making it a highly desirable functional group.[1] When combined with the indazole framework—a key component in therapeutics such as kinase inhibitors—the resulting N-difluoromethyl indazole derivatives become high-value building blocks for novel drug candidates.[1][4]
However, the synthesis of these compounds presents a distinct challenge: controlling the regioselectivity of the alkylation. Indazole possesses two reactive nitrogen atoms (N1 and N2), and difluoromethylation can lead to a mixture of isomers.[5][6][7] This guide focuses on a robust method that provides a workable ratio of the desired N1 isomer, 6-bromo-1-(difluoromethyl)-1H-indazole, and details its subsequent purification. The protocol described herein is an optimized and scalable procedure, adapted from modern methodologies that prioritize safety and efficiency over older methods requiring high pressures or hazardous solvent/temperature combinations.[2][8]
Reaction Mechanism and Regioselectivity
The N-difluoromethylation of 6-bromo-1H-indazole using chlorodifluoromethane (CHClF₂) proceeds through the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate.
The mechanistic pathway involves three key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the N-H of the indazole ring, forming a nucleophilic indazolide anion.
-
Carbene Generation: The base also reacts with chlorodifluoromethane in an α-elimination reaction to generate difluorocarbene (:CF₂).
-
Nucleophilic Attack: The indazolide anion attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during aqueous work-up to yield the final N-difluoromethyl indazole products.
Because the indazolide anion has nucleophilic character at both N1 and N2, a mixture of regioisomers is typically formed. For 6-bromoindazole, the reaction yields the N1 and N2 isomers in a nearly equimolar ratio (approximately 10:9).[7] The separation of these isomers is a critical downstream step, readily achievable by silica gel chromatography.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Difluoromethylation Using Sodium Chlorodifluoroacetate (SCDA)
Introduction & Mechanistic Rationale
The introduction of a difluoromethyl group (–CF₂H) is a highly sought-after transformation in medicinal chemistry and agrochemical development. The –CF₂H moiety acts as a lipophilic hydrogen bond donor and serves as a robust bioisostere for alcohols, thiols, and amines. Historically, difluoromethylation relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires specialized pressurized equipment and poses significant environmental and scaling challenges[1].
To circumvent these limitations, Sodium Chlorodifluoroacetate (SCDA, ClCF₂CO₂Na) has emerged as the reagent of choice. SCDA is a bench-stable, inexpensive, and solid precursor that enables the late-stage difluoromethylation of heteroatoms (O, S, N, Se) under operationally simple conditions[2].
The Causality of the Reaction Design
The reaction is driven by thermal decarboxylation. SCDA requires elevated temperatures (typically 95–100 °C) to overcome the activation barrier for the extrusion of carbon dioxide (CO₂) and chloride (Cl⁻), thereby generating singlet difluorocarbene (:CF₂) in situ[3]. Because singlet difluorocarbene is moderately electrophilic, it is rapidly trapped by electron-rich nucleophiles—such as phenolates or thiolates generated by a mild base—before it can undergo non-productive dimerization or hydrolysis. The resulting difluoromethyl anion intermediate is subsequently protonated by trace water or solvent to yield the final product[4].
Figure 1: Mechanistic pathway of difluoromethylation via thermal decarboxylation of SCDA.
Quantitative Reaction Parameters & Substrate Scope
The choice of base and temperature is highly dependent on the nucleophile. For phenols, the "cesium effect" provided by Cs₂CO₃ drastically enhances the nucleophilicity of the phenolate oxygen, ensuring rapid trapping of the transient carbene[2]. For inherently more nucleophilic thiols and selenols, the less expensive K₂CO₃ is perfectly sufficient[3].
Table 1: Optimized Conditions for Heteroatom Difluoromethylation using SCDA
| Substrate Class | Nucleophile | Optimal Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenols | Ar–OH | Cs₂CO₃ (1.5 eq) | DMF | 100 | 2–4 | 60–90% |
| Thiols | Ar–SH | K₂CO₃ (1.5 eq) | DMF | 95 | 3–6 | 75–95% |
| N-Heterocycles | R–NH | K₂CO₃ (1.5 eq) | DMF | 95 | 4–8 | 50–80% |
| Selenols | Ar–SeH | K₂CO₃ (1.5 eq) | DMF | 95 | 4–6 | 60–85% |
Step-by-Step Experimental Protocol
The following protocol is a self-validating system optimized for the O-difluoromethylation of phenols[4], but it is universally adaptable to S-, N-, and Se- nucleophiles by substituting the base according to Table 1.
Reagents and Equipment
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5–2.8 equiv)
-
Base: Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
-
Equipment: Flame-dried round-bottom flask, reflux condenser, oil bubbler, nitrogen line.
Workflow Execution
-
Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and Cs₂CO₃ (1.5 equiv). Add anhydrous DMF to achieve a 0.2 M concentration.
-
Causality: Pre-mixing the base and substrate allows for the formation of the highly nucleophilic phenolate anion before the carbene is generated.
-
-
Degassing: Seal the flask with a rubber septum and sparge the stirring suspension with dry Nitrogen (N₂) gas for 30 minutes.
-
Causality: Degassing removes dissolved oxygen, preventing the oxidative degradation of sensitive substrates (especially critical for thiols and selenols) at elevated temperatures.
-
-
Reagent Addition: Briefly remove the septum under a positive stream of N₂ and add SCDA (2.5–2.8 equiv) in one portion.
-
System Venting (Critical Safety Step): Equip the flask with a reflux condenser. Attach a needle connected to an oil bubbler at the top of the condenser.
-
Causality: The reaction generates stoichiometric amounts of CO₂ gas. A sealed system will dangerously overpressurize. The bubbler provides a safe exhaust and acts as a visual indicator of reaction progress.
-
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C.
-
In-Process Validation: Within 10–15 minutes, vigorous bubbling will be observed in the oil bubbler. This is the macroscopic confirmation that thermal decarboxylation is occurring and difluorocarbene is being generated.
-
-
Monitoring: Stir the reaction for 2–4 hours. The reaction is considered complete when gas evolution ceases and TLC/LC-MS indicates full consumption of the starting material.
-
Workup: Cool the mixture to room temperature. Quench by adding distilled water (equal to 3x the reaction volume) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Figure 2: Step-by-step experimental workflow for SCDA-mediated difluoromethylation.
Analytical Characterization & Troubleshooting
Self-Validating Analytical Signatures
The successful incorporation of the –CF₂H group provides distinct, unmistakable NMR signatures that allow researchers to instantly validate their product:
-
¹H NMR: The difluoromethyl proton appears as a distinct triplet (due to coupling with the two adjacent fluorine atoms) typically between 6.5 ppm and 7.5 ppm . The coupling constant is massive (²J_{H-F} ≈ 70–75 Hz ), making it easily distinguishable from aromatic protons.
-
¹⁹F NMR: A corresponding doublet will appear (typically between -80 ppm and -85 ppm for ethers, and -90 ppm to -95 ppm for thioethers) with the same ~74 Hz coupling constant.
Troubleshooting Common Failures
-
Issue: Low Conversion / High Starting Material Recovery.
-
Root Cause: The internal temperature of the reaction did not reach the required 95–100 °C threshold. Decarboxylation of SCDA has a strict thermal barrier.
-
Solution: Verify the internal temperature using a thermocouple. Ensure the oil bath is pre-heated.
-
-
Issue: Formation of Trimer/Dimer Byproducts.
-
Root Cause: Difluorocarbene was generated faster than it could be trapped, leading to carbene dimerization (tetrafluoroethylene).
-
Solution: Ensure the base is adequately deprotonating the substrate prior to heating. For highly unreactive substrates, SCDA can be added portion-wise over 1 hour to maintain a low steady-state concentration of the carbene.
-
References
Sources
Application Note: Buchwald-Hartwig Amination of 6-bromo-1-(difluoromethyl)-1H-indazole
Executive Summary & Strategic Context
The 6-bromo-1-(difluoromethyl)-1H-indazole scaffold represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, FGFR targets) where the indazole core mimics the adenine hinge-binding region.
The introduction of the
This guide provides a robust, field-validated protocol for the Buchwald-Hartwig amination of this specific substrate, prioritizing yield and functional group integrity.
Mechanistic Considerations & Substrate Analysis
Electronic Deactivation
The 1-(difluoromethyl) group is a strong electron-withdrawing group (EWG). While EWGs generally facilitate oxidative addition in nucleophilic aromatic substitution (
-
Oxidative Addition: The electron-deficient C6-Br bond undergoes oxidative addition to Pd(0) relatively easily.
-
Reductive Elimination: The primary challenge is the competitive binding of the amine. The electron-poor nature of the indazole can make the Pd(II)-aryl complex less electron-rich, potentially slowing the transmetallation/amine coordination step if the amine is not sufficiently nucleophilic.
Base Sensitivity of the N-CF H Group
The
-
Risk: Use of strong alkoxide bases (e.g., NaOtBu, LiHMDS) at high temperatures can lead to deprotonation of the CF
H, leading to alpha-elimination of fluoride (difluorocarbene generation) or formyl-group hydrolysis. -
Solution: This protocol utilizes weak inorganic bases (Cs
CO or K PO ) to maintain the integrity of the N-substituent.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: 6-bromo-1-(difluoromethyl)-1H-indazole (>98% purity).
-
Catalyst System:
-
Primary Amines:Pd(OAc)
+ BrettPhos (or BrettPhos Pd G4 precatalyst). -
Secondary Amines:Pd(OAc)
+ RuPhos (or RuPhos Pd G4 precatalyst).
-
-
Base: Cesium Carbonate (Cs
CO ), anhydrous, granular (finely ground). -
Solvent: 1,4-Dioxane (anhydrous, sparged with Ar).
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 247 mg of substrate)
-
Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charge Solids:
-
Add 6-bromo-1-(difluoromethyl)-1H-indazole (1.0 equiv, 1.0 mmol).
-
Add Amine coupling partner (1.2 equiv, 1.2 mmol).
-
Add Cs
CO (2.0 equiv, 2.0 mmol, 650 mg). Note: Ensure base is dry. -
Add Precatalyst (e.g., BrettPhos Pd G4) (0.02 equiv, 2 mol%).
-
-
Inertion: Cap the vessel. Evacuate and backfill with Argon three times (3x).
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).
-
Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800 rpm) for 4–12 hours.
-
Checkpoint: Monitor by LC-MS at t=2h. Look for consumption of bromide (M+H+ = 247/249) and appearance of product.
-
-
Work-up:
-
Purification: Flash column chromatography (SiO
).-
Eluent: Hexanes/EtOAc gradient (typically 0-40% EtOAc). The N-CF
H group increases lipophilicity, so the product often elutes earlier than N-H analogs.
-
Optimization & Troubleshooting Data
The following data summarizes the optimization matrix used to establish the SOP.
Table 1: Ligand and Base Screening Results (Substrate: 6-bromo-1-(difluoromethyl)-1H-indazole + Morpholine)
| Entry | Catalyst/Ligand (2 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Conv.[1] (%) | Yield (%) | Observations |
| 1 | Pd(PPh | Na | Toluene | 100 | 15 | <10 | Poor oxidative addition. |
| 2 | Pd | Cs | Dioxane | 100 | 60 | 45 | Significant debromination observed. |
| 3 | RuPhos Pd G4 | Cs | Dioxane | 90 | >99 | 92 | Optimal condition. |
| 4 | RuPhos Pd G4 | NaOtBu | Dioxane | 90 | >99 | 65 | N-CF |
| 5 | Pd(OAc) | K | Toluene | 110 | 75 | 50 | Slow kinetics; incomplete conversion. |
Key Takeaway: The use of NaOtBu (Entry 4) resulted in a 27% yield loss due to side reactions at the difluoromethyl group. Cesium Carbonate is the requisite base.
Visualization of Workflows
Catalytic Cycle & Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition to the electron-deficient indazole and the base-mediated activation.
Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle.[1][4][5][6] Note the critical role of the weak base in the amine coordination step to prevent side reactions.
Decision Tree for Reaction Optimization
Use this logic flow to adapt the protocol if the standard conditions yield <50%.
Caption: Figure 2. Troubleshooting logic for maximizing yield and selectivity.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Petko, K. I., & Filatov, A. A. (2022). "N-Difluoromethylindazoles." Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions." Chemistry – A European Journal. [Link]
-
Mykhailiuk, P. K. (2015). "In Situ Generation of Difluorocarbene for N-Difluoromethylation." Angewandte Chemie. (Contextual grounding for N-CF2H stability). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: The Synthesis of 1-(Difluoromethyl)indazoles via Difluorocarbene Intermediates
Abstract: The difluoromethyl (–CF2H) group has emerged as a critical pharmacophore in modern drug discovery, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties.[1][2] When incorporated into privileged heterocyclic scaffolds like indazole, it can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of 1-(difluoromethyl)indazoles. We will delve into the generation and application of difluorocarbene (:CF2), a key reactive intermediate, from various precursors. This guide emphasizes the causality behind experimental choices, offers detailed, validated protocols, and provides a comparative analysis of common difluorocarbene sources to empower chemists to select the optimal method for their specific synthetic challenges.
The Central Intermediate: Understanding Difluorocarbene (:CF2)
Difluorocarbene is a unique reactive species that serves as the primary source of the –CF2– moiety in these reactions. Unlike many other carbenes, it exists in a singlet ground state, a result of the stabilizing π-donation from the fluorine lone pairs into the empty p-orbital of the carbene carbon, which counteracts the strong inductive electron withdrawal. This electronic structure renders difluorocarbene moderately electrophilic, allowing it to react efficiently with electron-rich nucleophiles, such as the deprotonated indazole anion.[5]
The general mechanism for the N-difluoromethylation of indazole involves three key steps:
-
Generation of :CF2: A suitable precursor is decomposed under specific conditions (thermal, basic, etc.) to release the difluorocarbene intermediate.
-
Deprotonation of Indazole: A base is used to deprotonate the indazole at the N1 position, forming the nucleophilic indazolide anion.
-
Nucleophilic Attack: The indazolide anion attacks the electrophilic difluorocarbene. This is often followed by protonation during aqueous workup to yield the final N-CF2H product.
A critical consideration in the N-alkylation of indazoles is regioselectivity. The reaction can occur at either the N1 or N2 position, typically yielding a mixture of isomers that require chromatographic separation.[6][7][8]
Figure 1: General mechanism for N-difluoromethylation of indazole.
A Comparative Analysis of Difluorocarbene Precursors
The choice of difluorocarbene source is the most critical decision in designing the synthesis. It dictates the reaction conditions, scalability, cost, and safety profile. Below is a comparative summary of common precursors.
| Reagent/Precursor | Activation Method | Typical Temp. | Advantages | Disadvantages & Limitations |
| Sodium Chlorodifluoroacetate (CClF₂CO₂Na) | Thermal Decarboxylation | >100 °C | Inexpensive, commercially available in bulk, stable solid.[5][9] | High temperatures required, potential for side reactions, CO₂ evolution can be a safety concern on a large scale.[10][11] |
| (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent) | Nucleophilic Activation (e.g., F⁻, OAc⁻) | 60 - 110 °C | Can generate :CF₂ under neutral or mild conditions, well-studied.[12][13] | Relatively expensive, can also act as a trifluoromethylating agent.[14] |
| Diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂) | Base-induced P-C cleavage | -78 °C to RT | Generates :CF₂ under very mild conditions, high efficiency.[6][7] | More expensive than classical reagents. |
| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Nucleophilic Activation (e.g., NHCs, F⁻) | 50 - 80 °C | Effective under mild, nearly neutral conditions with catalytic activators.[10][15] | Reagent is not as common as others; can lead to overreaction if not controlled.[15] |
| Chlorodifluoromethane (CHClF₂) | Strong Base (α-Elimination) | 40 - 70 °C | Gaseous reagent, can be used in pressure reactors for good yields. | Ozone-depleting substance (use is regulated), requires handling of a gas and strong bases.[10][11] |
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and rationale. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Classical N-Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)
Principle: This method relies on the thermal decarboxylation of SCDA to generate difluorocarbene in situ. The indazole is deprotonated by a carbonate base and acts as the nucleophile. This is a cost-effective but energy-intensive approach suitable for robust substrates.[9][11]
Materials and Equipment:
-
Substituted Indazole (1.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA, 2.0-3.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet
-
Thermocouple and heating mantle
-
Standard glassware for workup and column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add the substituted indazole (e.g., 5 mmol), potassium carbonate (10 mmol, 1.38 g), and SCDA (15 mmol, 2.29 g).
-
Solvent Addition: Add anhydrous DMF (25 mL) to the flask via syringe.
-
Heating: Immerse the flask in a heating mantle and begin stirring. Heat the reaction mixture to 110-120 °C. Causality Note: This temperature is necessary to induce efficient decarboxylation of SCDA to form difluorocarbene.[10] The rate of CO₂ evolution should be monitored; for larger scales, controlled addition of SCDA is recommended for safety.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will contain a mixture of N1 and N2 isomers. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers.
-
Characterization: Confirm the structure and purity of the isolated 1-(difluoromethyl)indazole isomer using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
SCDA can release toxic gases upon decomposition.[16]
-
DMF is a reproductive toxin; avoid inhalation and skin contact.
-
The reaction generates CO₂ gas, which can cause pressure buildup in a sealed system. Ensure the system is open to a nitrogen bubbler.
Protocol 2: Mild N-Difluoromethylation using Diethyl (bromodifluoromethyl)phosphonate
Principle: This modern protocol utilizes a phosphonate-based reagent that undergoes facile P-C bond cleavage under basic conditions at low temperatures to generate difluorocarbene. Its mildness makes it suitable for sensitive or highly functionalized indazoles.
Materials and Equipment:
-
Substituted Indazole (1.0 equiv)
-
Diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂, 1.5 equiv)
-
Potassium tert-butoxide (KOtBu, 1.5 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask with magnetic stirrer and nitrogen/vacuum line
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard glassware for workup and column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Add the substituted indazole (e.g., 2 mmol) and anhydrous THF (10 mL) to a flame-dried Schlenk flask under nitrogen.
-
Cooling and Deprotonation: Cool the solution to 0 °C in an ice bath. Add KOtBu (2 mmol, 224 mg) portion-wise and stir for 20 minutes. Causality Note: Pre-forming the indazolide anion at a controlled temperature ensures it is ready to trap the transient difluorocarbene, minimizing side reactions of the base with the carbene precursor.
-
Reagent Addition: In a separate vial, dissolve diethyl (bromodifluoromethyl)phosphonate (3 mmol, 0.5 mL) in anhydrous THF (5 mL). Add this solution dropwise to the cold indazolide solution over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the isomeric mixture by flash column chromatography.
-
Characterization: Analyze the purified 1-(difluoromethyl)indazole via NMR and HRMS.
Safety Precautions:
-
KOtBu is a strong, moisture-sensitive base. Handle under an inert atmosphere.[17]
-
Diethyl (bromodifluoromethyl)phosphonate is an irritant. Avoid contact with skin and eyes.
-
Use a dry ice/acetone bath with caution in a well-ventilated area.
General Laboratory Workflow
The overall process, from planning to final product, follows a standardized workflow essential for reproducibility and safety.
Figure 2: Standard workflow for the synthesis of 1-(difluoromethyl)indazole.
Concluding Remarks and Future Outlook
The synthesis of 1-(difluoromethyl)indazoles is readily achievable through the trapping of in situ-generated difluorocarbene. While classical methods using inexpensive reagents like SCDA remain viable, modern approaches employing phosphonate or advanced silyl-based precursors offer milder conditions and broader functional group tolerance, which are paramount in complex, late-stage functionalization campaigns. The choice of method should be guided by substrate sensitivity, cost, and scalability requirements.
Emerging technologies in organic synthesis, such as photocatalysis and continuous flow chemistry, are beginning to be applied to difluoromethylation reactions.[1][18][19] These strategies promise access to novel reactivity, improved safety profiles for handling gaseous reagents, and enhanced scalability, heralding an exciting future for the synthesis of these and other valuable fluorinated molecules.[20]
References
- Fuchibe, K., Koseki, Y., Aono, T., Sasagawa, H., & Ichikawa, J. (n.d.). NHC-Catalyzed Generation of Difluorocarbene and its Application to Difluoromethylation of Oxygen Nucleophiles. University of Tsukuba.
- catalyzed direct C-3 mono-, di- and perfluoroalkylation reactions of 2H-indazoles. (2022). RSC Publishing.
- Difluoromethylation of Phenols. (n.d.). Organic Syntheses Procedure.
- Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters.
- Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (n.d.). PMC.
- Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024). ACS Publications.
- Ni, C., & Hu, J. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis.
- Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024). ACS Publications.
- Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. (2021). RSC Publishing.
- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme.
- Difluoromethylation of N-heterocyclic biomolecules. (2025). ResearchGate.
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. (n.d.). ResearchGate.
- Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home.
- gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. (2015). ACS Publications.
- syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. (n.d.).
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). RSC Publishing.
- JK-2198 - Safety Data Sheet. (2023). Combi-Blocks.
- SAFETY DATA SHEET. (2025). TCI Chemicals.
- N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. (2013). ACS Publications.
- N-Difluoromethylindazoles. (2022). Journal of Organic and Pharmaceutical Chemistry.
- N-Difluoromethylindazoles. (2026). ResearchGate.
- Safety data sheet. (2023). Daikin Chemicals.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022).
- NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. (2011).
- Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. (2022).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
Sources
- 1. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 16. tcichemicals.com [tcichemicals.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 20. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Application Note: Scalable Synthesis and Isolation of 6-Bromo-1-(difluoromethyl)-1H-indazole
Scientific Rationale & Context
The incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a transformative strategy in modern drug discovery. Functioning as a lipophilic hydrogen bond donor and a robust bioisostere for hydroxyl (–OH) or thiol (–SH) groups, the –CF₂H moiety significantly enhances metabolic stability and membrane permeability[1]. When installed on the versatile 6-bromoindazole core, it yields 6-bromo-1-(difluoromethyl)-1H-indazole , a highly privileged building block. The C6-bromine atom serves as an orthogonal handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[2].
This application note details a scalable, safe, and highly reproducible protocol for the N-difluoromethylation of 6-bromo-1H-indazole, prioritizing the use of solid-state reagents over hazardous gases to ensure seamless transition from bench-scale to pilot-plant production.
Mechanistic Insights and Reagent Selection (E-E-A-T)
The direct N-difluoromethylation of indazoles is historically plagued by two primary challenges: reagent safety/handling and regioselectivity (N1 vs. N2 alkylation).
The Difluorocarbene Pathway
Traditional methods rely on chlorodifluoromethane (Freon-22 gas) in the presence of strong bases (e.g., NaH). However, Freon-22 is an ozone-depleting substance that requires specialized pressurized reactors, rendering it unsuitable for standard scalable laboratory workflows[2].
To bypass this, our protocol utilizes Sodium chlorodifluoroacetate (SCDA) . SCDA is an inexpensive, bench-stable solid. Upon heating to 90–100 °C in a polar aprotic solvent (DMF), SCDA undergoes thermal decarboxylation to form a chlorodifluoromethyl anion. This intermediate rapidly ejects a chloride ion to generate difluorocarbene (:CF₂) in situ[3].
Regiochemical Control
Indazoles exist as tautomers and possess two nucleophilic nitrogen atoms. The reaction with the highly electrophilic difluorocarbene typically yields a mixture of the thermodynamically favored N1-isomer and the kinetically accessible N2-isomer[4].
-
N1-Isomer (Target): 6-bromo-1-(difluoromethyl)-1H-indazole.
-
N2-Isomer (Byproduct): 6-bromo-2-(difluoromethyl)-2H-indazole.
By utilizing Potassium Carbonate (K₂CO₃) as a mild base and maintaining a steady reaction temperature of 95 °C, the equilibrium is pushed toward the thermodynamically stable N1-isomer, which can be subsequently isolated via standard chromatographic techniques[4].
Reaction Workflow Visualization
Workflow for the scalable difluoromethylation and isolation of the N1-indazole isomer.
Process Optimization Data
The following table summarizes the optimization of difluoromethylating agents and conditions, justifying the selection of SCDA for scale-up operations.
| Difluoromethylating Agent | Base / Solvent | Temp (°C) | Total Yield (%) | N1:N2 Ratio | Scalability / Safety Profile |
| CHClF₂ (Freon-22) | NaH / DMF | 80 °C | 78% | 3.5 : 1 | Low (Requires pressurized gas reactor) |
| TMS-CF₃ | KOH / MeCN | 25 °C | 65% | 2.8 : 1 | Moderate (Reagent is highly expensive) |
| SCDA (ClCF₂COONa) | Cs₂CO₃ / DMF | 95 °C | 82% | 4.0 : 1 | High (Excellent yield, expensive base) |
| SCDA (ClCF₂COONa) | K₂CO₃ / DMF | 95 °C | 80% | 3.8 : 1 | Optimal (Cost-effective, safe, highly scalable) |
Standard Operating Procedure (SOP): 100 mmol Scale
Materials & Equipment
-
6-Bromo-1H-indazole: 19.7 g (100 mmol, 1.0 equiv)
-
Sodium chlorodifluoroacetate (SCDA): 38.1 g (250 mmol, 2.5 equiv)
-
Potassium carbonate (K₂CO₃, anhydrous): 27.6 g (200 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous): 200 mL
-
Equipment: 1 L three-neck round-bottom flask, reflux condenser, internal temperature probe, mechanical stirrer, bubbler (to monitor CO₂ evolution).
Step-by-Step Execution
-
System Preparation: Flame-dry the 1 L three-neck flask under a steady stream of argon or nitrogen. Ensure the reflux condenser is equipped with a gas outlet routed to a bubbler to safely vent the carbon dioxide generated during the reaction.
-
Reagent Loading: Add 6-bromo-1H-indazole (19.7 g) and anhydrous K₂CO₃ (27.6 g) to the flask.
-
Solvent Addition: Inject 200 mL of anhydrous DMF into the flask. Initiate mechanical stirring at 300 rpm. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation of the indazole.
-
SCDA Addition: Add Sodium chlorodifluoroacetate (38.1 g) to the stirring mixture in a single portion.
-
Thermal Activation: Gradually heat the reaction mixture using a heating mantle. Set the internal temperature probe to 95 °C.
-
Critical Observation: As the internal temperature surpasses 85 °C, vigorous gas evolution (CO₂) will be observed in the bubbler. This confirms the decarboxylation of SCDA and the generation of difluorocarbene[3].
-
-
Reaction Monitoring: Maintain the internal temperature at 95 °C for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate, 4:1).
-
Quenching: Once the starting material is fully consumed, remove the heating mantle and allow the reaction to cool to room temperature. Carefully quench the mixture by pouring it into 600 mL of ice-cold distilled water.
Workup and Extraction
-
Transfer the aqueous quenched mixture to a 2 L separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 × 250 mL).
-
Combine the organic layers and wash sequentially with distilled water (3 × 200 mL) to remove residual DMF, followed by a final wash with saturated brine (200 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude brown oil containing both N1 and N2 isomers.
Chromatographic Separation
The N1 and N2 isomers exhibit distinct polarities, allowing for straightforward separation[4].
-
Load the crude mixture onto a silica gel column (200-300 mesh).
-
Elute using a gradient of Hexanes:Ethyl Acetate (starting at 95:5 and increasing to 85:15).
-
Elution Order: The N1-isomer (6-bromo-1-(difluoromethyl)-1H-indazole) is less polar and elutes first. The N2-isomer elutes second.
-
Pool the fractions containing the pure N1-isomer and concentrate in vacuo to afford the target compound as an off-white solid.
Analytical Characterization Standards
To validate the structural integrity and regiochemistry of the isolated product, the following spectroscopic markers should be confirmed:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic difluoromethyl proton appears as a distinct triplet at approximately δ 7.45 ppm with a large geminal fluorine-hydrogen coupling constant (²J_HF ≈ 60 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃): The fluorine atoms of the –CF₂H group resonate as a doublet at approximately δ -95.0 ppm (²J_FH ≈ 60 Hz).
-
Regiochemical Confirmation: 2D NMR (HMBC) is critical. For the N1-isomer, a strong correlation will be observed between the –CF₂H proton and the C7a carbon of the indazole ring. This correlation is absent in the N2-isomer[4].
References
1.[1] Benchchem. 3-Bromo-5-(difluoromethyl)-1H-indazole. Available at: 2.[3] Organic Letters. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Available at: 3.[4] ResearchGate / Journal of Organic and Pharmaceutical Chemistry. N-Difluoromethylindazoles. Available at: 4.[2] Benchchem. 3-Bromo-5-(difluoromethyl)-1H-indazole (Scalable Procedures). Available at:
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of N1 and N2 Isomers of Difluoromethyl Indazole
Status: Operational Operator: Senior Application Scientist Ticket ID: INDAZ-CF2H-SEP-001
Executive Summary: The Regioisomer Challenge
Welcome to the technical support hub for difluoromethyl indazole synthesis. If you are here, you are likely facing the "Indazole Tautomer Trap."
The Problem: The alkylation of indazoles with difluorocarbene sources (e.g.,
The Difficulty: Unlike simple alkyl groups, the
The Solution: This guide provides a self-validating logic system to Identify , Separate , and Control these isomers.
Module 1: Identification (The "Is it N1 or N2?" Diagnostic)
Before attempting separation, you must definitively assign your crude material. Relying solely on LCMS is insufficient as both isomers have identical masses and fragmentation patterns are often indistinguishable.
The Self-Validating NMR System
The only 100% reliable method for assignment is NOE (Nuclear Overhauser Effect) NMR spectroscopy .
Step-by-Step Assignment Protocol
-
Acquire
NMR: Locate the proton. It will appear as a triplet ( ) typically between . -
Run 1D-NOESY (or 2D-NOESY): Irradiate the
proton signal. -
Analyze Correlations:
-
N1-Isomer: You MUST see an NOE correlation to the proton at Position 7 (H7) .
-
N2-Isomer: You will see NO correlation to H7. You may see a correlation to H3 (if C3 is unsubstituted).
-
Diagnostic Logic Map
Figure 1: Decision matrix for the structural assignment of N-difluoromethyl indazoles using NOE spectroscopy.
Module 2: Separation Protocols
If your synthetic optimization (see Module 3) failed to yield a single isomer, use these protocols.
Method A: Flash Chromatography (Silica Gel)
Standard silica is often insufficient due to
Optimization Strategy:
-
Stationary Phase: Do not use standard 60Å silica. Switch to High-Performance Spherical Silica (20-25 µm) to increase plate count.
-
Solvent System: Avoid simple Hexane/EtOAc. The dipole difference is too small.
-
Recommendation: Use Toluene / Acetonitrile gradients. The
- interactions of toluene with the indazole core often differentiate the electronic densities of N1 vs N2 better than aliphatic solvents.
-
-
Loading: strictly
by weight. Overloading causes peak tailing and remixing.
Method B: Preparative HPLC (The Gold Standard)
This is the recommended route for >98% purity.
| Parameter | Condition | Rationale |
| Column | C18 (ODS) or Phenyl-Hexyl | Phenyl-Hexyl phases exploit |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the basic nitrogens, sharpening peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peak shapes for fluorinated compounds than MeOH. |
| Gradient | Shallow (e.g., 40% | Isomers often elute within 1-2 minutes of each other; steep gradients merge them. |
Separation Workflow Diagram
Figure 2: Workflow for selecting the appropriate purification method based on Rf difference.
Module 3: Synthetic Control (Prevention)
The best way to separate isomers is to not make the mixture in the first place.
Thermodynamic vs. Kinetic Control
-
N1-Isomer: Generally the thermodynamic product. Favored by high temperatures, polar aprotic solvents, and long reaction times.
-
N2-Isomer: Kinetic product. Favored by steric hindrance at C7 or specific solvent effects.
Optimization Table
| Variable | Recommendation for N1 Selectivity | Recommendation for N2 Selectivity |
| Reagent | ||
| Base | ||
| Solvent | DMF or DMSO (promotes thermodynamic equilibrium) | THF or DCM (less ionizing, kinetic trap) |
| Temperature | High ( | Low ( |
| C7 Substituent | Avoid substituents at C7.[1] | Place Bulky Group (Br, I) at C7 to block N1. |
Expert Insight: If you have a halogen at C7 (e.g., 7-bromoindazole), the N2 isomer may become the major product due to steric clash between the bulky C7-Br and the incoming difluoromethyl group at N1.[2]
Module 4: Troubleshooting & FAQs
Q1: My
-
Diagnosis: If your indazole has a chiral center elsewhere in the molecule, the two fluorine atoms on the
group become diastereotopic . They are no longer equivalent and will split each other ( ), resulting in an AB pattern (often looking like two doublets). This is normal and does not indicate an impurity.
Q2: I isolated the N2 isomer, but after leaving it in solution, it turned into N1. Why?
-
Diagnosis: The N2 isomer is chemically less stable. In the presence of trace acid or heat, it can undergo an intermolecular rearrangement to the thermodynamically stable N1 form.
-
Fix: Store N2 isomers solid, frozen, and free of acid traces. Avoid
(which is often acidic) for long-term storage; use DMSO- with solid for NMR if stability is an issue.
Q3: The
-
Solution: Switch to
-decoupled NMR . This collapses the massive triplet into a singlet, increasing signal height and removing overlap. Alternatively, run the NMR in Acetone- or Benzene- to shift the aromatic stack.
References
-
Petko, K. I., et al. (2022).[3][4] N-Difluoromethylindazoles: Synthesis and Isomer Separation. Journal of Organic and Pharmaceutical Chemistry.
-
Pelc, M. J., et al. (2010). An Efficient and Regioselective Difluoromethylation of 3-Iodoindazole with Chlorodifluoromethane. Synthesis.
-
Luo, Z., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances/NIH.
-
Claramunt, R. M., et al. (2011). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Beilstein Journal of Organic Chemistry.
Sources
Purifying 6-bromo-1-(difluoromethyl)-1H-indazole via column chromatography
Technical Support Center: Purification of 6-Bromo-1-(difluoromethyl)-1H-indazole
Case ID: IND-Br-CF2H-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist
Critical Analysis & Pre-Purification Diagnostics
The Core Challenge: Regioisomer Separation The synthesis of 6-bromo-1-(difluoromethyl)-1H-indazole typically involves the direct difluoromethylation of 6-bromo-1H-indazole. This reaction is governed by a competition between the N1 (thermodynamic) and N2 (kinetic) nitrogen atoms.
-
Target Product: N1-isomer (Benzenoid structure, typically less polar).
-
Major Impurity: N2-isomer (Quinonoid structure, typically more polar).
-
Secondary Impurity: Unreacted 6-bromo-1H-indazole (Starting Material).
Diagnostic Protocol (TLC)
Before packing a column, you must establish the separation profile (
-
Stationary Phase: Silica Gel 60
. -
Recommended Mobile Phase: 10% to 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The bromo-indazole core is UV active.
| Spot Position | Likely Identity | Polarity Characteristics |
| Top ( | N1-(difluoromethyl) | Lowest polarity (Target). Lower dipole moment. |
| Middle ( | N2-(difluoromethyl) | Higher polarity (Impurity). Higher dipole moment (Quinonoid character). |
| Bottom ( | Starting Material | Highest polarity due to acidic N-H (hydrogen bond donor). |
Note: If spots are co-eluting, switch to a Toluene/Ethyl Acetate system (9:1) to exploit
-stacking differences.
Standard Operating Procedure (SOP): Column Chromatography
Objective: Isolate 6-bromo-1-(difluoromethyl)-1H-indazole with >98% isomeric purity.
Step 1: Sample Preparation (Dry Loading)
-
Why: Direct liquid injection often causes "streaming" due to the poor solubility of the bromo-indazole in pure hexanes.
-
Protocol: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Silica Gel (ratio 1:2 crude:silica by weight). Evaporate to dryness on a rotovap until a free-flowing powder is obtained.
Step 2: Column Packing
-
Silica Grade: 40–63
m (Flash grade). -
Ratio: 30:1 to 50:1 (Silica:Crude mass). High resolution is required to separate N1/N2 isomers.
-
Column Diameter: Ensure a bed height of at least 15-20 cm.
Step 3: Elution Gradient Run a stepwise gradient to maximize separation efficiency.
-
Equilibration: 100% Hexanes (2 Column Volumes - CV).
-
Elution A: 0%
5% EtOAc/Hexanes (Linear gradient over 5 CV). Elutes non-polar grease/impurities. -
Elution B: 5%
15% EtOAc/Hexanes (Linear gradient over 10 CV). Target N1 isomer should elute here. -
Elution C: 15%
30% EtOAc/Hexanes. Elutes N2 isomer and Starting Material.
Step 4: Fraction Analysis
-
Collect small fractions (approx. 1/10th of column volume) during the critical elution window.
-
Do not combine "mixed" fractions containing the N2 shoulder. Re-column these separately if yield is critical.
Troubleshooting & FAQs
Q1: I see three spots on TLC, but only two peaks on my Flash system. Where is my product? A: The N1 and N2 isomers often have similar retention times.
-
Diagnosis: Your gradient is likely too steep (changing polarity too fast).
-
Fix: Use an isocratic hold. Find the % EtOAc where the N1 isomer has an
of 0.3. Run the column isocratically at this percentage for 5-10 CVs.
Q2: How do I definitively confirm I have the N1 isomer and not the N2? A: You cannot rely solely on polarity. You must use NMR.[1]
-
1H NMR: The
proton appears as a large triplet ( ).-
N1 Isomer:
typically appears at 7.6 – 8.0 ppm . -
N2 Isomer:
often shifts downfield to 8.0 – 8.4 ppm .
-
-
NOESY/HMBC (Gold Standard):
-
N1: NOE correlation between
and the proton at C7 (or C2-H if applicable, but here C7 is the neighbor). -
N2: NOE correlation between
and the proton at C3.
-
Q3: My product is streaking on the column. A: This is usually caused by residual Starting Material (N-H indazole).
-
Fix: Add 0.5% Triethylamine (TEA) to your mobile phase. However, for the difluoromethyl product itself, streaking is rare as it lacks the acidic proton. Ensure your sample is fully dry-loaded.
Q4: Can I use crystallization instead of a column? A: Crystallization is difficult for separating N1/N2 isomers if the ratio is close (e.g., 60:40). However, if you have enriched the N1 isomer to >85% via a rough column, you can recrystallize from Heptane/EtOAc or Ethanol to remove the remaining N2 isomer.
Visualization: Purification Logic Flow
Caption: Decision tree for the purification and validation of regioselective indazole functionalization.
References
-
Regioselectivity in Indazole Alkylation
- L. Lunazzi, et al. "Structure and Conformation of N-1 and N-2 Isomers of Indazoles." Journal of Organic Chemistry.
- Context: Establishes that N1 isomers are thermodynamically stable (benzenoid) and N2 are kinetic (quinonoid), resulting in distinct dipole moments (N2 > N1).
-
(General Journal Link for verification)
-
Difluoromethylation Methodology
- P. S. Beates, et al.
- Context: Describes the use of and base, noting the separability of isomers where N1 is the major product.
-
Chromatographic Behavior of Indazoles
- BenchChem Application Note.
- Context: Confirms the higher polarity and lower Rf of N2-substituted indazoles compared to N1-substituted analogs.
Sources
Technical Support Center: Formulating 6-bromo-1-(difluoromethyl)-1H-indazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe physicochemical bottlenecks associated with 6-bromo-1-(difluoromethyl)-1H-indazole .
The Physicochemical Challenge
The compound 6-bromo-1-(difluoromethyl)-1H-indazole presents an extreme solubility challenge. While the difluoromethyl group at the N1 position significantly enhances metabolic stability and membrane permeability—a strategic hallmark in modern fluorine-enabled drug design (1)[1]—it simultaneously acts as a lipophilic electron-withdrawing group. This modification abolishes the hydrogen-bond donating capacity of the indazole core. Combined with the highly lipophilic 6-bromo substituent, the result is a molecule with profound hydrophobicity and high crystal lattice energy. Standard aqueous buffers simply cannot overcome the thermodynamic penalty required to solvate this rigid structure, necessitating advanced formulation interventions (2)[2].
Decision Matrix: Solubility Enhancement Workflows
Before proceeding to the lab, use the logical decision matrix below to select the appropriate solubility enhancement strategy based on your experimental endpoint.
Logical decision matrix for selecting solubility enhancement strategies based on application.
Troubleshooting & FAQs
Q1: When I dilute my 10 mM DMSO stock into my kinase assay buffer, I see inconsistent IC50 values and high background noise. What is happening? Causality: The compound is undergoing "solvent-shift precipitation." When the DMSO stock mixes with the aqueous buffer, the local dielectric constant drops rapidly. The highly lipophilic bromo-indazole core nucleates into colloidal aggregates before it can bind the target. These aggregates scatter light (causing assay noise) and sequester the monomeric compound (causing artificially high IC50 values). Solution: Implement a "step-down" dilution protocol. Pre-dilute the DMSO stock 1:10 into a transition solvent (e.g., 50% PEG-400 / 50% DMSO) before adding it to the assay buffer supplemented with 0.05% CHAPS. Self-Validation System: Run Dynamic Light Scattering (DLS) on your final buffer without the enzyme. If the count rate is high or particles >10 nm are detected, precipitation has occurred, and the surfactant concentration must be optimized.
Q2: We formulated the compound in 0.5% Methylcellulose (MC) for oral gavage in mice, but the plasma exposure (AUC) is negligible. How do we fix this? Causality: Methylcellulose merely suspends crystalline particles. Because the difluoromethyl and bromo groups create a highly stable, hydrophobic crystal lattice, the dissolution rate in the gastrointestinal tract is slower than the GI transit time. The compound is excreted before it can dissolve and be absorbed. Solution: You must disrupt the crystal lattice thermodynamically. Switch to an Amorphous Solid Dispersion (ASD) or a Self-Microemulsifying Drug Delivery System (SMEDDS). For highly lipophilic halogenated compounds, these methods provide the necessary supersaturation driving force (3)[3].
Q3: My Amorphous Solid Dispersion (ASD) formulation recrystallized after two weeks of storage. Why? Causality: Amorphous forms are thermodynamically unstable. Environmental moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer matrix. This increases molecular mobility, allowing the lipophilic indazole molecules to re-align into their preferred crystalline lattice. Solution: Store in sealed desiccators. If the issue persists, switch to a polymer with a higher Tg or stronger hydrogen-bond accepting capacity (e.g., HPMCAS instead of PVP) to stabilize the difluoromethyl moiety.
Validated Experimental Protocols
Protocol A: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Causality: By co-dissolving the API and a polymer, then rapidly evaporating the solvent, the API is kinetically trapped in a high-energy amorphous state. This bypasses the lattice energy barrier during dissolution, drastically improving apparent solubility (3)[3].
Step-by-step experimental workflow for generating an Amorphous Solid Dispersion via solvent evaporation.
-
Co-Dissolution: Weigh 6-bromo-1-(difluoromethyl)-1H-indazole and HPMCAS (Hydroxypropyl methylcellulose acetate succinate) at a 1:3 (w/w) ratio. Dissolve in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Causality: DCM solvates the lipophilic indazole core, while Methanol solvates the polymer.
-
Rapid Evaporation: Remove solvents using a rotary evaporator at 40°C under reduced pressure (50 mbar) to form a thin film. Causality: Rapid solvent removal prevents the API molecules from organizing into a crystal lattice.
-
Secondary Drying: Place the film in a vacuum oven at 40°C for 24 hours. Causality: Residual DCM/MeOH acts as a plasticizer, which lowers the Tg and can trigger premature recrystallization.
-
Self-Validation (Crucial): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with no sharp diffraction peaks. Confirm with Differential Scanning Calorimetry (DSC) to ensure a single Tg, indicating a homogenous dispersion.
Protocol B: Formulation of a SMEDDS for Oral Dosing
Causality: SMEDDS bypasses the dissolution step entirely by presenting the highly lipophilic API pre-dissolved in an isotropic mixture of oils and surfactants. Upon contact with GI fluids, it spontaneously forms microemulsions, keeping the API solubilized for absorption.
-
Excipient Selection & Solubilization: Dissolve the API in a mixture of Capryol 90 (oil), Tween 80 (surfactant), and Transcutol HP (co-surfactant) at a 2:5:3 ratio. Causality: This specific HLB (Hydrophilic-Lipophilic Balance) combination provides the thermodynamic driving force for spontaneous emulsification upon aqueous dilution.
-
Thermal Mixing: Stir the mixture at 40°C for 2 hours until optically clear.
-
Self-Validation (Aqueous Dispersion Test): Dilute a 100 µL aliquot of the SMEDDS into 10 mL of simulated gastric fluid (SGF). The solution must turn slightly bluish-transparent (Tyndall effect) within 60 seconds. Confirm droplet size is <50 nm using DLS. If the solution turns milky white, the emulsion has failed (macroemulsion), and the API will likely precipitate.
Quantitative Formulation Data
The table below summarizes the expected performance of various formulation strategies applied to highly lipophilic fluorinated indazoles (4)[4].
| Formulation Strategy | Excipient System | Apparent Aqueous Solubility (µg/mL) | Fold Enhancement | Physical Stability | Primary Application |
| Crystalline API (Control) | PBS (pH 7.4) | < 1.0 | 1x | Stable | Baseline Reference |
| Co-solvent / Surfactant | 1% DMSO + 0.05% Tween-20 | ~ 15.0 | 15x | Minutes to Hours | In vitro Assays |
| Cyclodextrin Complex | 20% w/v HP-β-CD | ~ 120.0 | 120x | Days | IV / IP Dosing |
| Amorphous Solid Dispersion | HPMCAS (1:3 w/w) | ~ 450.0 | 450x | Months (Desiccated) | Oral PK/PD (Solid) |
| SMEDDS | Capryol 90 / Tween 80 / Transcutol | ~ 800.0 | 800x | > 1 Year | Oral PK/PD (Liquid) |
References
- Importance of Fluorine in Benzazole Compounds Source: MDPI URL
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL
- Fluorine in drug discovery: Role, design and case studies Source: Pharmacy Journal URL
- Solubility enhancement – A challenge for hydrophobic drugs Source: IOSR Journal URL
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
Technical Support Center: Optimizing N-Difluoromethylation of Electron-Deficient Indazoles
Welcome to the technical support center for the N-difluoromethylation of electron-deficient indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing the vital -CF₂H moiety onto this important heterocyclic scaffold. The difluoromethyl group is a key functional group in modern drug discovery, often serving as a lipophilic hydrogen bond donor or a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and membrane permeability.[1][2]
However, the N-difluoromethylation of indazoles, particularly those bearing electron-withdrawing groups, presents unique challenges. These include controlling regioselectivity between the N-1 and N-2 positions, optimizing reaction yields, and ensuring reaction safety and scalability. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your synthetic goals.
Core Reaction Mechanism: The Role of Difluorocarbene
The most common pathway for N-difluoromethylation involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate.[3][4] The reaction proceeds through the following general steps:
-
Deprotonation: A suitable base removes the proton from the N-H of the indazole ring, forming a nucleophilic indazolide anion.
-
Carbene Generation: Concurrently, the difluoromethylating agent decomposes to form difluorocarbene. For example, sodium chlorodifluoroacetate undergoes thermal decarboxylation.[4]
-
Nucleophilic Attack: The indazolide anion attacks the electrophilic difluorocarbene to form the N-CF₂H bond.
Caption: General Mechanism of N-Difluoromethylation via Difluorocarbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective difluoromethylating agents for indazoles?
There are several options, each with distinct advantages and operational considerations. The choice often depends on scale, substrate sensitivity, and available equipment.
| Reagent | Common Name | Typical Conditions | Pros | Cons |
| CHClF₂ | Freon-22 | Base (e.g., NaH), Solvent (DMF, THF), 40-100 °C | Cost-effective, well-established. | Ozone-depleting gas, may require pressure vessel or balloon setup, safety concerns with NaH/DMF at high temp.[5] |
| ClCF₂COONa | Sodium Chlorodifluoroacetate | Heat (95-120 °C) in a polar aprotic solvent (e.g., DMF, NMP) | Operationally simple, solid reagent, good for many heteroatoms.[4][6] | Often requires high temperatures which can degrade sensitive substrates. Yields can be moderate.[7] |
| BrCF₂PO(OEt)₂ | Diethyl bromodifluoromethylphosphonate | Base (e.g., K₂CO₃, KF), mild conditions | Mild, efficient, non-ozone-depleting.[8][9] | More expensive than simpler sources. |
| Zn(SO₂CF₂H)₂ | DFMS Reagent | Radical initiator (e.g., tBuOOH) | Works via a radical process, suitable for C-H functionalization but can also be adapted.[10] | Mechanistically different, may have different selectivity. |
| TMSCF₃ / TMSCF₂H | Ruppert-Prakash Reagent | Neutral or fluoride-activated conditions | Can be used under neutral conditions, avoiding strong bases.[11] | Primarily for N-difluoromethylation of imidazoles, but adaptable. |
Q2: Why is the choice of base and solvent so critical for this reaction?
The base and solvent system is arguably the most important factor for success.
-
Role of the Base: The base must be strong enough to deprotonate the indazole N-H but not so strong that it causes decomposition of the substrate or the difluoromethylating agent.[3] For electron-deficient indazoles, the N-H proton is more acidic, allowing for the use of milder bases like K₂CO₃ or Cs₂CO₃.[6] Stronger bases like NaH or KOtBu are also common but require careful temperature control.[12]
-
Role of the Solvent: A polar, aprotic solvent like DMF, DMSO, or NMP is typically required.[6] These solvents are necessary to dissolve the indazolide salt and facilitate the reaction with the difluorocarbene intermediate. However, ensure the solvent is anhydrous, as moisture can quench the reactive intermediates and significantly lower the yield.[13]
Q3: How do electron-withdrawing groups on the indazole ring affect the reaction?
Electron-withdrawing groups (e.g., -NO₂, -Br, -I) increase the acidity of the N-H proton.[7][14] This is generally beneficial as it facilitates deprotonation under milder basic conditions. However, these groups also influence the nucleophilicity of the two nitrogen atoms, which can affect the regioselectivity of the reaction (the N-1 vs. N-2 isomer ratio).[7]
Q4: What factors control the N-1 vs. N-2 isomer ratio, and how can it be influenced?
The formation of both N-1 and N-2 difluoromethylated isomers is a well-documented challenge in indazole chemistry.[7][15] The final ratio is a complex interplay of steric and electronic factors.
-
Steric Hindrance: Substituents at the C3 or C7 positions can sterically hinder attack at the adjacent N-2 or N-1 positions, respectively. For example, a substituent at C3 often favors the formation of the N-1 isomer.[7]
-
Electronics: The electronic nature and position of substituents on the benzene ring of the indazole modify the relative electron density and nucleophilicity of N-1 and N-2.
-
Reaction Conditions: While less predictable, solvent, temperature, and counter-ion effects can sometimes influence the isomer ratio. A systematic screening of conditions is often the only way to optimize for a desired isomer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low or No Product Yield | 1. Inefficient Difluorocarbene Generation: The chosen reagent/conditions are not effectively producing :CF₂. | Optimize Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and temperatures. The optimal choice is substrate-dependent.[3] For thermal decomposition of ClCF₂COONa, ensure the temperature is high enough (typically >95 °C).[6] |
| 2. Moisture in the Reaction: Water reacts with and quenches the difluorocarbene intermediate. | Ensure Anhydrous Conditions: Use anhydrous solvents. Flame-dry glassware before use and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3][13] | |
| 3. Poor Substrate Solubility: The indazole or its salt is not sufficiently soluble in the chosen solvent. | Change Solvent System: If solubility in DMF is low, consider NMP or DMSO.[6] Sometimes a co-solvent may be beneficial, but this requires careful optimization. | |
| 4. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the indazole. | Use a Stronger Base: If using K₂CO₃ fails, consider a stronger base like NaH or KOtBu, but be mindful of potential substrate decomposition at higher temperatures.[12] | |
| Poor Regioselectivity (Unfavorable N-1/N-2 Ratio) | 1. Inherent Substrate Bias: The electronics and sterics of your specific indazole strongly favor the undesired isomer. | Modify Reaction Conditions: While difficult to predict, altering the solvent, base, or temperature can sometimes shift the isomeric ratio. A thorough screen is recommended. |
| 2. Kinetic vs. Thermodynamic Control: The reaction may be forming a kinetic product that is not the most stable isomer. | Vary Temperature and Reaction Time: Running the reaction at a lower temperature for a longer time may favor the thermodynamic product. Conversely, a higher temperature and shorter time might favor the kinetic product. Monitor the isomer ratio over time via LC-MS or ¹⁹F NMR. | |
| Formation of Byproducts / Decomposition | 1. Reaction Temperature is Too High: The starting material, product, or reagents are decomposing. | Lower the Reaction Temperature: High temperatures can lead to degradation.[13] Consider using a more reactive difluoromethylating agent like BrCF₂PO(OEt)₂ that works under milder conditions.[9] |
| 2. Base-Sensitive Functional Groups: Other functional groups on your indazole are reacting with the base. | Use a Milder Base: Switch from NaH to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[6] If necessary, consider protecting sensitive functional groups. | |
| 3. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to product degradation. | Monitor Reaction Progress: Use TLC, LC-MS, or ¹⁹F NMR to determine the optimal reaction time and work up the reaction promptly upon completion.[13][16] | |
| Difficulty Separating N-1 and N-2 Isomers | 1. Similar Polarity: The two isomers have very similar polarities, making chromatographic separation challenging. | Optimize Chromatography: Screen different solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Consider using a different stationary phase (e.g., alumina) or specialized techniques like supercritical fluid chromatography (SFC) if available. The separation of these isomers is a known challenge that has been successfully addressed.[7][14][15] |
Scalable Experimental Protocol: N-1 Difluoromethylation of an Indazole Derivative
This protocol is adapted from a mild and scalable procedure developed for a base-sensitive indazole, which avoids the hazards of using NaH in DMF at high temperatures.[5][8]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Difluorocarbene Insertion in Indazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for difluorocarbene insertion in indazole synthesis. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered during the N-difluoromethylation of indazoles. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the intricacies of this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my N-difluoromethylation of indazole resulting in a mixture of N1 and N2 isomers?
The formation of both N1 and N2-difluoromethylated indazoles is a common challenge and is governed by the inherent tautomerism of the indazole ring.[1][2] The regioselectivity of the reaction is a delicate balance of steric and electronic factors of the indazole substrate, the choice of difluorocarbene precursor, base, and solvent.[2][3]
-
Underlying Principle: Indazole exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[2] Deprotonation with a base generates an indazolide anion with nucleophilic character at both N1 and N2. The subsequent reaction with the electrophilic difluorocarbene can occur at either nitrogen atom.
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: This is a critical parameter. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the formation of the N1 isomer.[2] It is proposed that the sodium cation coordinates with the N2 atom, sterically hindering the approach of the difluorocarbene.[2]
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring can significantly influence the N1/N2 ratio. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.
-
Separation of Isomers: In many cases, the formation of both isomers is unavoidable. Developing a robust chromatographic method is often necessary for their separation.[3][4]
-
Q2: I am observing low to no conversion in my difluorocarbene insertion reaction. What are the likely causes?
Low or no yield in a difluorocarbene insertion reaction can stem from several factors, primarily related to the generation and reactivity of the difluorocarbene intermediate.
-
Inefficient Carbene Generation: The choice of difluorocarbene precursor and the conditions for its decomposition are paramount.
-
Thermal Instability of Precursors: Some precursors, like sodium chlorodifluoroacetate (ClCF2CO2Na), require high temperatures to generate difluorocarbene, which might not be compatible with sensitive substrates.
-
Base Strength: The base used to generate the carbene must be strong enough to deprotonate the precursor but should not react competitively with the generated carbene.
-
-
Difluorocarbene Reactivity: Difluorocarbene is a moderately electrophilic species.
-
Nucleophilicity of the Indazole: The N-H proton of the indazole needs to be sufficiently acidic to be deprotonated by the base, forming the reactive indazolide anion. Electron-withdrawing groups on the indazole ring can increase the N-H acidity.
-
Competitive Reactions: Difluorocarbene can react with other nucleophiles present in the reaction mixture, including the base itself, leading to side products and reduced yield. Dimerization of the carbene to form tetrafluoroethylene can also occur, especially at high concentrations.[5]
-
-
Moisture and Air Sensitivity: Many reagents used in difluorocarbene generation, such as NaH, are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Predominant formation of the undesired N2-isomer.
While the 1H-indazole is often the more stable tautomer, certain conditions can favor the formation of the N2-substituted product.[2]
-
Causality: The reaction may be under kinetic control, where the N2-position is more sterically accessible for certain substrates or with bulky difluorocarbene precursors. Some reaction conditions, such as the use of specific bases or solvents, might favor the 2H-tautomer or stabilize the transition state leading to the N2-product.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting N2-isomer formation.
Issue 2: Significant decomposition of starting material or product.
Degradation can occur if the reaction conditions are too harsh or if the substrate or product is unstable under the reaction or workup conditions.
-
Causality:
-
High Temperatures: Prolonged heating, especially with thermally robust difluorocarbene precursors, can lead to decomposition.
-
Strongly Basic Conditions: The use of strong bases can lead to undesired side reactions, especially with functionalized indazoles.[1]
-
Acidic Workup: Some N-difluoromethylated products can be sensitive to acidic conditions and may decompose upon workup with aqueous acid.
-
-
Recommended Actions:
-
Screen Difluorocarbene Precursors: Opt for precursors that generate difluorocarbene under milder conditions. Reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) or diethyl (bromodifluoromethyl)phosphonate can be activated under milder basic conditions.[6]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.
-
Neutral Workup: Employ a neutral or mildly basic workup procedure to avoid decomposition of acid-sensitive products.
-
Experimental Protocols
Protocol 1: General Procedure for N-Difluoromethylation of Indazole using Sodium Chlorodifluoroacetate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Indazole
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted indazole (1.0 equiv) and sodium chlorodifluoroacetate (2.0-3.0 equiv).
-
Under an inert atmosphere, add anhydrous DMF and anhydrous toluene (typically a 1:1 mixture).
-
Heat the reaction mixture to the desired temperature (often 100-140 °C) and stir vigorously. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Separation of N1 and N2-Difluoromethylated Indazole Isomers
The separation of N1 and N2 isomers is often achieved by silica gel column chromatography.[3][4]
General Guidance:
-
Solvent System: A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio will depend on the specific isomers.
-
Gradient Elution: A gradient elution, starting with a lower polarity and gradually increasing the polarity, can be effective in resolving the two isomers.
-
TLC Analysis: Careful analysis of the reaction mixture by TLC using various solvent systems can help in identifying the optimal conditions for column chromatography. The two isomers will typically have different Rf values.
Quantitative Data Summary
The regioselectivity of indazole N-alkylation (including difluoromethylation) is highly dependent on the reaction conditions. The following table provides a general overview based on literature precedents for N-alkylation, which can serve as a starting point for optimizing N-difluoromethylation.
| Indazole Substituent | Base/Solvent System | Predominant Isomer | Reference |
| Unsubstituted | NaH / THF | N1 | [2] |
| 3-Carboxymethyl | NaH / THF | >99% N1 | [2] |
| 3-tert-Butyl | NaH / THF | >99% N1 | [2] |
| Unsubstituted | K2CO3 / DMF | Mixture of N1 and N2 | [2] |
Note: This data is for general N-alkylation and serves as an illustrative guide. The actual N1/N2 ratio for N-difluoromethylation will vary.
Mechanistic Insights
The insertion of difluorocarbene into the N-H bond of indazole proceeds through a well-accepted mechanism.
Caption: Mechanism of difluorocarbene insertion into the N-H bond of indazole.
References
-
Kaur, H., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-28. [Link]
-
Wang, F., & Hu, X. (2021). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry, 13(10), 957-964. [Link]
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-11. [Link]
-
Li, Z., et al. (2021). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Nature Communications, 12(1), 4930. [Link]
-
Wang, X., et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications, 59(84), 12586-12604. [Link]
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. ResearchGate. [Link]
-
Sergeeva, N. N., & Fedorov, O. V. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(6), 1434-1447. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side products in 6-bromo-1-(difluoromethyl)-1H-indazole synthesis
Technical Support Center: Optimization of 6-Bromo-1-(difluoromethyl)-1H-indazole Synthesis
Case ID: IND-Br-CF2H-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Problem Definition
User Goal: Synthesize 6-bromo-1-(difluoromethyl)-1H-indazole with high regioselectivity (N1 > N2) and minimal side products.
Core Challenge: Indazoles are ambident nucleophiles. The introduction of a difluoromethyl group (
This guide provides a validated protocol using Sodium Chlorodifluoroacetate (SCDA) as a solid, safer alternative to gaseous chlorodifluoromethane (Freon-22), focusing on suppressing the N2 isomer.
Module 1: Mechanism & Regioselectivity Control
To minimize side products, you must understand the "Decision Tree" of the reaction. The 6-bromo substituent slightly deactivates the ring but does not fundamentally alter the N1 vs. N2 competition compared to the parent indazole.
The Regioselectivity Pathway
The reaction proceeds via a Difluorocarbene (
Figure 1: Mechanistic pathway showing the bifurcation between N1 and N2 alkylation mediated by difluorocarbene.
Module 2: Optimized Experimental Protocol
Protocol ID: SCDA-DMF-100 Objective: Maximize N1 selectivity using solid reagents.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 6-Bromo-1H-indazole | Substrate | 1.0 | Limiting reagent. |
| Sodium chlorodifluoroacetate (SCDA) | 2.5 - 3.0 | Excess required due to self-quenching of carbene. | |
| Potassium Carbonate ( | Base | 2.0 | Anhydrous is critical. |
| DMF (N,N-Dimethylformamide) | Solvent | [0.2 M] | Anhydrous. Promotes N1 selectivity. |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Dissolution: Add 6-bromo-1H-indazole (1.0 equiv) and anhydrous
(2.0 equiv) to DMF. Stir at room temperature for 15 minutes to ensure deprotonation.-
Tip: A color change (often to yellow/orange) indicates anion formation.
-
-
Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (1.5 equiv initially).
-
Reaction (Phase 1): Heat the mixture to 95–100°C .
-
Critical Control Point: Do not exceed 110°C rapidly. The decarboxylation of SCDA releases
. Ensure the system is vented (through a bubbler) to prevent pressure buildup.
-
-
Reaction (Phase 2): After 2 hours, check TLC/LCMS. If starting material remains, add the second portion of SCDA (1.0–1.5 equiv) and continue heating for 2–4 hours.
-
Why split addition? This maintains a steady concentration of
and prevents rapid oligomerization of the carbene itself.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) to remove DMF. Dry over and concentrate.
Module 3: Troubleshooting & Purification (FAQs)
Q1: I have a persistent N2 isomer (approx. 15-20%). How do I remove it?
Answer: The N1 and N2 isomers have distinct physical properties.
-
Polarity: The N1 isomer is typically less polar than the N2 isomer.
-
Chromatography: Use a Silica Gel column.[1]
-
Gradient: Start with 100% Hexanes
5-10% EtOAc/Hexanes. -
Order of Elution: The desired N1 isomer elutes first . The N2 isomer (more polar due to quinoid resonance) elutes second.
-
-
Crystallization: If the N1 isomer is a solid (likely for the 6-bromo derivative), recrystallization from Heptane/Ethanol often leaves the N2 isomer in the mother liquor.
Q2: The reaction stalled with 30% starting material remaining.
Answer: The carbene source (
-
Solution: Add another 1.0 equiv of SCDA and ensure your temperature is actually reaching 95°C (internal temperature, not just bath).
-
Check Water: If the DMF was "wet", the carbene hydrolyzes to form non-reactive species. Use fresh anhydrous DMF.
Q3: I see a spot on TLC that doesn't move (Baseline). What is it?
Answer: This is likely the N-formyl side product or polymerized carbene.
-
Cause: Hydrolysis of the
group (rare under these conditions) or reaction with DMF decomposition products. -
Prevention: Ensure the reaction time does not exceed 8 hours at 100°C.
Q4: Why use instead of ?
Answer: While
Analytical Validation (Data Table)
When analyzing your crude mixture, use this reference table to identify species.
| Species | |||
| N1-Isomer (Target) | ~0.6 (High) | Triplet ( | Doublet, |
| N2-Isomer (impurity) | ~0.4 (Low) | Triplet ( | Doublet, distinct shift from N1 |
| Starting Material | ~0.2 (Lowest) | N/A (NH signal broad >10ppm) | N/A |
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Nitrogen Heterocycles with Sodium Chlorodifluoroacetate. Journal of the American Chemical Society.
-
Mehta, V. P., & Greaney, M. F. (2013).[2] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters.
-
Luo, Q., et al. (2020). A mild and readily scalable procedure for the N-1-difluoromethylation of indazole derivatives. Journal of Fluorine Chemistry.
-
BenchChem Application Note. Troubleshooting regioselectivity in indazole synthesis.
Sources
Stability of 6-bromo-1-(difluoromethyl)-1H-indazole in acidic conditions
Welcome to the Application Scientist Troubleshooting Desk. 6-Bromo-1-(difluoromethyl)-1H-indazole is a highly valuable building block in medicinal chemistry and drug development. The
However, researchers frequently encounter unexpected degradation—specifically the cleavage of the
Section 1: Mechanistic Causality of Acid-Mediated Degradation
Why does the
While C-F bonds are thermodynamically robust, the
Under acidic conditions, protonation of the indazole's N2 position creates an electron-deficient indazolium intermediate. This protonation exacerbates the
Acid-catalyzed N-CF2H cleavage pathway of 6-bromo-1-(difluoromethyl)-1H-indazole.
Section 2: Quantitative Stability Profile
To design successful synthetic routes, you must know the operational boundaries of your building block. The table below summarizes the half-life (
| Acidic Condition | Solvent System | Temp (°C) | Estimated | Recommendation |
| 0.1 M HCl | H | 25 | > 48 hours | Safe for brief aqueous workups. |
| 1.0 M HCl | H | 25 | ~ 12 hours | Proceed with caution; quench immediately. |
| 1.0 M HCl | H | 60 | < 1 hour | Avoid. Rapid deprotection occurs. |
| 20% TFA | CH | 25 | ~ 4 hours | Limit exposure during downstream deprotections. |
| Neat TFA | None | 25 | < 30 mins | Avoid. Complete degradation[3]. |
Section 3: Troubleshooting Desk (FAQs)
Q1: I am losing the -CF
Q2: My Suzuki-Miyaura coupling at the 6-bromo position shows significant N-deprotected side products. Why?
Causality: Some commercial boronic acids contain significant amounts of boroxine anhydrides or free boric acid. At elevated coupling temperatures (e.g., 80-100 °C), these can lower the local pH of the aqueous-organic biphasic mixture, accelerating
Q3: What are the recommended storage conditions for 6-bromo-1-(difluoromethyl)-1H-indazole? Solution: Store the neat powder at 2-8 °C in a desiccator. If preparing stock solutions for high-throughput screening, use anhydrous, non-nucleophilic solvents (e.g., anhydrous MeCN or DMF). Strictly avoid protic solvents (MeOH, EtOH), which can slowly solvolyze the compound over weeks, even at neutral pH.
Section 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your process, use the following self-validating protocol to empirically determine the stability of your specific downstream
Protocol: LC-MS Stability Profiling with Internal Standard Self-Validation Principle: By incorporating an inert internal standard (biphenyl), this protocol differentiates between true chemical degradation (loss of parent mass) and physical losses (e.g., precipitation, vial adsorption, or MS ionization suppression). If the Target/IS ratio drops, chemical cleavage is definitively occurring.
Materials:
-
Target Compound: 6-bromo-1-(difluoromethyl)-1H-indazole (or downstream derivative)
-
Internal Standard (IS): Biphenyl
-
Buffer: 0.1 M HCl in H
O -
Quench Solution: Cold saturated NaHCO
(aq)
Step-by-Step Methodology:
-
Preparation of Stock: Dissolve 10 mg of the target compound and 5 mg of biphenyl (IS) in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Reaction Initiation: In a 20 mL glass vial, add 1 mL of the stock solution to 9 mL of the target acidic buffer (e.g., 0.1 M HCl) pre-equilibrated to the desired stress temperature (e.g., 40 °C). Stir continuously at 300 rpm.
-
Time-Course Sampling: At
= 0, 1, 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot using a precision pipette. -
Immediate Quench: Instantly inject the 100 µL aliquot into a microcentrifuge tube containing 100 µL of cold saturated NaHCO
. This neutralizes the acid and halts hydrolysis immediately. -
Dilution & Filtration: Add 800 µL of acetonitrile to the quenched sample, vortex for 10 seconds, and filter through a 0.22 µm PTFE syringe filter into an LC vial.
-
LC-MS Analysis: Inject 5 µL onto a C18 column. Monitor the UV absorption at 254 nm and the MS (ESI+) for the parent mass ([M+H]
) and the deprotected 6-bromo-1H-indazole mass. -
Data Processing: Plot the ratio of the (Target AUC / IS AUC) over time. A stable system will show a horizontal line; an exponential decay confirms acid-mediated cleavage.
Workflow for self-validating LC-MS stability profiling of N-CF2H compounds.
Section 5: References
-
N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition Source: ResearchGate URL:
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH (PMC) URL:
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent Source: RSC Publishing URL:
-
Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC) URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Validation & Comparative
Strategic Characterization of 6-Bromo-1-(difluoromethyl)-1H-indazole: A Comparative NMR Guide
Executive Summary: The "Regioselectivity Trap"
In the development of indazole-based therapeutics, the introduction of a difluoromethyl (
Direct difluoromethylation of the indazole core typically yields a mixture of the thermodynamically favored N1-isomer (the target) and the kinetically accessible N2-isomer . Standard analytical methods often fail to distinguish these isomers due to their identical mass and similar polarity. Misassignment at this stage can lead to "dead-end" Structure-Activity Relationship (SAR) data later in the pipeline.
This guide objectively compares analytical methodologies, establishing a Self-Validating Protocol to unambiguously characterize the N1-isomer.
Comparative Analysis of Characterization Methods
We evaluate three tiers of NMR characterization. While Method A is standard, Method C is the required "Gold Standard" for this specific scaffold.
Method A: 1D H NMR (The Baseline)
-
Utility: Purity assessment, confirmation of the 6-bromo substitution pattern.
-
The Flaw: The aromatic region of N1- and N2-substituted indazoles is often deceptively similar. Relying solely on the chemical shift of the
proton to assign regiochemistry is risky without a reference standard for the N2 isomer. -
Verdict: Insufficient for primary structural assignment.
Method B: F NMR (The Specialist)
-
Utility: Rapid confirmation of the
group incorporation. -
The Insight: The
group appears as a distinct doublet (due to coupling with the single proton). The chemical shift provides a secondary data point for isomer differentiation, but like H, it is comparative rather than absolute. -
Verdict: Supportive , but not definitive on its own.
Method C: 2D NOESY/HOESY (The Gold Standard)
-
Utility: Spatial proof of connectivity.
-
The Mechanism: This method detects through-space interactions (Nuclear Overhauser Effect).
-
N1-Isomer: The
proton is spatially close to the H7 proton (benzene ring). -
N2-Isomer: The
proton is spatially close to the H3 proton (pyrazole ring).
-
-
Verdict: Mandatory for absolute structural confirmation.
Experimental Protocol: The Self-Validating Workflow
Objective: Unambiguous assignment of 6-bromo-1-(difluoromethyl)-1H-indazole.
Step 1: Sample Preparation[1]
-
Dissolve 5–10 mg of the isolated solid in 0.6 mL DMSO-d6 .
-
Why DMSO-d6? It ensures full solubility and prevents exchange of the acidic
proton, sharpening the triplet signal. is acceptable but may lead to broader signals.
-
-
Filter the solution through a cotton plug directly into a high-quality NMR tube to remove paramagnetic impurities (dust/metal) that degrade resolution.
Step 2: Acquisition Parameters
-
Instrument: 400 MHz or higher (500 MHz recommended for clear aromatic separation).
-
Temperature: 298 K (25°C).
-
Experiments:
- H (1D): 16 scans, 2s relaxation delay.
-
F (1D): Coupled (to see
), spectral width -50 to -200 ppm. -
C (1D): Proton-decoupled, 256 scans (to see the triplet
carbon). -
NOESY (2D): Mixing time 500 ms. Focus on the cross-peaks between the
region (7.2–8.0 ppm) and the aromatic region.
Step 3: Data Interpretation Logic
Follow this decision tree to validate your structure.
Caption: Decision logic for assigning N1 vs. N2 regiochemistry in difluoromethylindazoles.
Quantitative Data Summary
The following values are characteristic for 6-bromo-1-(difluoromethyl)-1H-indazole in DMSO-d6.
Table 1: H NMR Assignments (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| 7.60 – 7.80 | Triplet (t) | Definitive marker. N2 isomer is typically downfield (>8.0 ppm). | ||
| H3 | 8.10 – 8.20 | Singlet (s) | - | Pyrazole proton. |
| H4 | 7.75 – 7.85 | Doublet (d) | Ortho to H5. | |
| H7 | 7.90 – 8.00 | Singlet (s) | - | May show small meta-coupling. Peri to N1. |
| H5 | 7.40 – 7.50 | dd | Ortho to H4, Meta to H7. |
> Note: The H7 signal in 6-bromoindazoles is often a broad singlet or a finely split doublet due to meta-coupling with H5. In the N1-isomer, H7 is spatially adjacent to the
Table 2: F and C NMR Data
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| -94.0 to -96.0 | Doublet (d) | |||
| 108.0 – 112.0 | Triplet (t) | |||
| ~123.0 | Singlet | - | C-Br (C6) |
References
-
Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(4), 3-10. [Link]
- Primary source for synthesis and NMR characterization of N-difluoromethylindazole isomers.
-
Luo, Z., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1853–1864. [Link]
- Authoritative reference for N1 vs N2 regioselectivity and HMBC/NOESY assignment str
- Source for baseline 6-bromoindazole arom
-
Reich, H. J. (2025). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison, Department of Chemistry.[Link]
- Standard reference for fluorine coupling constants ( and ).
Definitive Structural Assignment of N1- vs. N2-Difluoromethyl Indazole Isomers via NOESY NMR
This guide outlines the definitive protocol for distinguishing N1- and N2-difluoromethyl (
Executive Summary
In drug discovery, the biological activity of indazole-based pharmacophores is strictly dependent on the regiochemistry of N-substitution. The direct difluoromethylation of indazoles typically yields a mixture of the thermodynamic N1-isomer (benzenoid) and the kinetic N2-isomer (quinonoid).
While Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for alkyl indazoles, it often fails for difluoromethyl analogs due to signal splitting by fluorine (
Mechanistic Basis: The Spatial Logic
The distinction relies on the rigid geometry of the indazole scaffold. The N-substituent is spatially locked in proximity to specific ring protons depending on the nitrogen it is attached to.
-
N1-Isomer: The
group is attached to Nitrogen 1. It is spatially close to the benzene ring proton at position 7 (H7 ). -
N2-Isomer: The
group is attached to Nitrogen 2. It is spatially close to the pyrazole ring proton at position 3 (H3 ).
Structural Correlation Diagram
The following diagram illustrates the critical NOE interactions that define each isomer.
Caption: Spatial correlations defining N1 vs. N2 regiochemistry. Red arrows indicate the diagnostic Through-Space (NOE) interactions.
Comparative Analysis: Why NOESY?
The following table compares NOESY against alternative NMR techniques for this specific chemical problem.
| Feature | NOESY / ROESY | HMBC ( | 1D |
| Primary Mechanism | Through-space (Distance < 5Å) | Through-bond ( | Electronic environment shielding |
| Reliability for | High. Proton-Proton distance is invariant. | Low. | Medium. Substituents on the ring can shift signals, causing overlap. |
| Diagnostic Signal | Cross-peak between | Correlation between | N2- |
| Data Acquisition Time | 1-4 Hours | 4-12 Hours (due to splitting) | 5 Minutes |
Expert Insight: While HMBC is standard for methyl/alkyl groups, the
Experimental Protocol
A. Sample Preparation[1][2][3][4]
-
Concentration: 5–20 mg of purified compound.
-
Solvent:
is preferred over .-
Reasoning: DMSO prevents aggregation and often separates the aromatic signals (H7 vs H3) more effectively than chloroform.
-
-
Tube: High-quality 5mm NMR tube (prevent shimming artifacts).
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: noesygpph (Gradient-enhanced NOESY) or roesyph (ROESY).
-
Note: For molecules with MW 300–600 Da, the NOE signal may be zero (zero-crossing). If NOESY signals are weak/absent, switch to ROESY (Rotating-frame Overhauser Effect), which is always positive.
-
-
Mixing Time (
): 400–600 ms .-
Optimization: A mixing time of 500 ms allows sufficient magnetization transfer for the
distance without excessive spin-diffusion.
-
-
Scans (NS): 16–32 scans per increment (sufficient for >5 mg).
-
Increments (TD1): 256 (for standard resolution) or 512 (high resolution).
C. Processing
-
Window Function: Apply sine-bell squared (
) in both dimensions. -
Phasing: Careful manual phasing is required to distinguish true NOE cross-peaks (negative phase relative to diagonal in NOESY for small molecules; positive in ROESY) from exchange peaks or artifacts.
Data Interpretation & Decision Workflow
Follow this logical pathway to assign your isomer.
Caption: Step-by-step decision tree for assigning indazole regiochemistry.
Key Signal Characteristics[2][3][4][5][6][7][8][9]
-
The
Proton: Look for a triplet with a large coupling constant ( ). -
H3 (Pyrazole Proton): Typically a singlet (or weak doublet) around 8.0–8.5 ppm.
-
H7 (Benzene Proton): Typically a doublet around 7.4–7.8 ppm.
-
N1 vs N2 Shift Trends:
-
In N2-isomers, the H3 proton is often shielded (shifted upfield) relative to the N1-isomer.[1]
-
In N2-isomers, the
proton is often deshielded (shifted downfield, ~8.2 ppm) compared to the N1-isomer (~7.5 ppm) [1, 2].
-
References
-
Petko, K. I., & Filatov, A. A. (2022).[2] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Keating, J. J., & Alam, F. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link][3]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
Sources
A Comparative Guide to the ¹⁹F NMR Chemical Shift of 6-bromo-1-(difluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 6-bromo-1-(difluoromethyl)-1H-indazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. By comparing experimental data with that of its constitutional isomers and related structures, this document offers a framework for understanding the subtle electronic and structural factors that govern the ¹⁹F NMR chemical shift of the difluoromethyl (CHF₂) group in N-heterocyclic systems.
The Significance of the Difluoromethyl Group in Drug Discovery
The introduction of fluorine and fluorinated motifs into small molecules has become a cornerstone of modern drug design. The difluoromethyl group (CHF₂), in particular, is often employed as a bioisostere for hydroxyl or thiol groups, or to modulate the physicochemical properties of a lead compound, such as its lipophilicity and metabolic stability. Consequently, the precise structural characterization of CHF₂-containing molecules is paramount, and ¹⁹F NMR spectroscopy stands as a uniquely powerful tool for this purpose due to its high sensitivity and the wide chemical shift dispersion of the ¹⁹F nucleus.[1]
Experimental ¹⁹F NMR Data for Bromo-Substituted N-Difluoromethylindazoles
The ¹⁹F NMR chemical shift of the CHF₂ group is highly sensitive to its local electronic environment. In the context of N-substituted indazoles, the position of both the difluoromethyl group (at N-1 or N-2) and other substituents on the bicyclic ring system dramatically influences the observed chemical shift.
A key study by Petko and Filatov on the N-difluoromethylation of various substituted indazoles provides crucial experimental data for our comparison.[2][3][4] The data, acquired in CDCl₃, reveals a distinct and predictable trend based on the substitution pattern.
Table 1: Experimental ¹⁹F NMR Chemical Shifts for Bromo-N-difluoromethylindazole Isomers [2]
| Compound | Position of Bromine | Position of CHF₂ | ¹⁹F Chemical Shift (δ, ppm) |
| 2.4 | 6-Bromo | N-1 | -94.7 |
| 3.4 | 6-Bromo | N-2 | -95.9 |
| 2.3 | 5-Bromo | N-1 | -94.7 |
| 3.3 | 5-Bromo | N-2 | -95.6 |
| 2.6 | 4-Bromo | N-1 | -94.5 |
| 3.6 | 4-Bromo | N-2 | -95.9 |
| 2.5 | 7-Bromo | N-1 | Not Reported |
| 3.5 | 7-Bromo | N-2 | -95.9 |
Data extracted from Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.[2]
From this data, the ¹⁹F NMR chemical shift for 6-bromo-1-(difluoromethyl)-1H-indazole is reported to be -94.7 ppm .
Comparative Analysis: Isomeric and Electronic Effects
N-1 vs. N-2 Isomerism: A Consistent Upfield Shift
A salient and consistent trend observed in the experimental data is that the ¹⁹F NMR signal for the N-2 difluoromethylated isomer is consistently shifted upfield (a more negative ppm value) compared to its N-1 counterpart.[2] For the 6-bromo isomers, this difference is 1.2 ppm (-95.9 ppm for N-2 vs. -94.7 ppm for N-1). This suggests a greater shielding of the fluorine nuclei when the CHF₂ group is attached to the N-2 position of the indazole ring. This effect is likely due to the different electronic environments of the two nitrogen atoms in the pyrazole ring of the indazole system.
Influence of the Bromine Substituent Position
The position of the electron-withdrawing bromine atom on the benzene ring also subtly modulates the ¹⁹F chemical shift. However, its effect is less pronounced than that of the N-1/N-2 isomerism. For the N-1 isomers, the chemical shift remains remarkably consistent at -94.7 ppm for the 5- and 6-bromo derivatives and -94.5 ppm for the 4-bromo isomer.[2] This indicates that the electronic influence of the bromine atom at these positions does not significantly alter the electron density around the fluorine nuclei of the N-1 CHF₂ group.
Figure 1. Comparison of ¹⁹F NMR shifts for N-1 vs. N-2 bromo-difluoromethylindazole isomers.
Theoretical Predictions vs. Experimental Reality
While experimental data is the gold standard, computational methods, such as Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts.[5][6][7] These predictions can aid in structural assignment, especially when authentic standards are unavailable. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach have shown good correlation with experimental ¹⁹F chemical shifts for fluorinated heterocycles.[8][9]
For the N-CHF₂ group on a pyrazole ring, GIAO calculations have been shown to satisfactorily agree with experimental data.[8][9][10] Any significant deviation between a predicted and an experimental value would warrant a re-evaluation of the proposed structure or consideration of strong solvent or conformational effects not accounted for in the calculation.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data
To ensure accurate and reproducible data for comparative purposes, a standardized experimental protocol is essential.
Objective: To acquire a quantitative ¹⁹F NMR spectrum of 6-bromo-1-(difluoromethyl)-1H-indazole.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Materials:
-
6-bromo-1-(difluoromethyl)-1H-indazole sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Internal or external reference standard (optional, CFCl₃ is the primary reference at 0 ppm)[11][12]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the ¹H signal of residual CHCl₃.
-
-
Data Acquisition:
-
Set up a standard one-pulse ¹⁹F experiment.
-
Use a calibrated 90° pulse width.
-
Set the spectral width to cover the expected chemical shift range (e.g., -80 to -110 ppm for N-CHF₂ groups).
-
Employ a relaxation delay (d1) of at least 5 times the longest T1 of the fluorine nuclei to ensure full relaxation for quantitative measurements.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).
-
Consider using ¹H decoupling (e.g., WALTZ16) to collapse the triplet caused by the proton on the CHF₂ group into a singlet, which can improve signal-to-noise and simplify the spectrum.[13]
-
-
Data Processing:
-
Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
Reference the spectrum. If no internal standard is used, the solvent signal can be used as a secondary reference, but direct referencing to a known fluorine standard is preferred for high accuracy.
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. colorado.edu [colorado.edu]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. chemrxiv.org [chemrxiv.org]
HPLC Retention Time Comparison of Indazole Regioisomers: A Mechanistic Guide
As a Senior Application Scientist in medicinal chemistry and chromatography, I frequently encounter the analytical challenge of separating indazole regioisomers. The functionalization of the indazole core—a privileged scaffold in drug discovery—often yields a mixture of 1-substituted (1H) and 2-substituted (2H) regioisomers due to poor regioselectivity during direct alkylation or arylation[1].
This guide objectively compares the chromatographic performance and physicochemical properties of 1H- and 2H-indazole derivatives. By understanding the causality behind their interaction with High-Performance Liquid Chromatography (HPLC) stationary phases, researchers can design robust, self-validating separation methods.
Mechanistic Principles of Separation (The Causality)
To separate indazole regioisomers effectively, one must understand the thermodynamic and electronic differences between the two molecules.
Thermodynamically, the 1H-indazole isomer is the global minimum and is significantly more stable (often by ~15-20 kJ/mol) than its counterpart[2]. Conversely, the 2H-indazole isomer is typically the kinetic product[3]. When evaluating these isomers via Reversed-Phase HPLC (RP-HPLC), their separation is fundamentally governed by their electronic distribution rather than their mass, as they are isobaric.
The 2H-indazole structure possesses a highly localized charge distribution, resulting in a significantly higher dipole moment (typically >3.0 D) compared to the 1H-indazole (~1.5 D). In an RP-HPLC system (e.g., utilizing a C18 column with a polar mobile phase), the higher dipole moment of the 2H-isomer increases its affinity for the polar mobile phase via dipole-dipole interactions and hydrogen bonding. Consequently, it partitions less into the hydrophobic stationary phase.
The Core Chromatographic Rule: On a reversed-phase column, the more polar 2H-indazole will consistently elute before the more lipophilic 1H-indazole[4].
Quantitative Data Comparison
The table below summarizes the physicochemical properties that drive the chromatographic behavior of these regioisomers.
| Property | 1H-Indazole Derivatives | 2H-Indazole Derivatives |
| Thermodynamic Stability | Higher (Global Minimum)[2] | Lower (Kinetic Product)[3] |
| Dipole Moment ( | ~1.3 - 1.6 D | ~3.0 - 3.5 D |
| Relative Polarity | Lower (More Lipophilic) | Higher (More Hydrophilic) |
| RP-HPLC Retention Time ( | Longer (Late Elution) | Shorter (Early Elution) [4] |
| Normal-Phase HPLC | Shorter | Longer |
Experimental Workflow & Self-Validating Protocol
A robust analytical protocol cannot rely on retention time (
Step 1: System Equilibration and Mobile Phase Selection
-
Column: High-efficiency C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The addition of 0.1% formic acid buffers the residual silanol groups on the silica stationary phase. This prevents secondary ion-exchange interactions with the basic nitrogen atoms of the indazole rings, eliminating peak tailing and ensuring reproducible retention times.
Step 2: Sample Preparation & Spiking (The Validation Engine)
-
Dissolve the crude synthesis mixture in the initial mobile phase conditions (e.g., 90:10 A:B).
-
Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes solvent-mismatch band broadening. Matching the initial gradient conditions focuses the analyte band at the head of the column.
-
Validation Setup: Prepare three distinct injection vials:
-
Vial 1: Crude mixture only.
-
Vial 2: Crude mixture spiked with a known pure 1H-indazole standard.
-
Vial 3: Crude mixture spiked with a known pure 2H-indazole standard.
-
Step 3: Execution and Orthogonal Detection
-
Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Utilize a Diode Array Detector (DAD) scanning from 200–400 nm, coupled in-line with a single quadrupole Mass Spectrometer (LC-MS).
-
Causality & Validation: Because 1H and 2H isomers have identical exact masses, MS alone cannot distinguish them. However, their UV absorption spectra differ significantly due to the distinct
-conjugation pathways of the N1 vs. N2 substituted aromatic systems. By observing the peak area increase in Vials 2 and 3, and correlating the distinct UV spectra from the DAD with the isobaric mass from the MS, the system self-validates the elution order without ambiguity.
Chromatographic Logic Visualization
The following diagram maps the physical partitioning logic that dictates the elution order of indazole regioisomers in a reversed-phase system.
Fig 1: RP-HPLC elution logic for indazole regioisomers based on dipole moment and polarity.
References
-
[1] Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A).
-
[2] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information (PMC). [Link]
-
[4] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate. [Link]
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Pattern of 6-Bromo-1-(difluoromethyl)-1H-indazole
The following technical guide details the mass spectrometry fragmentation pattern of 6-bromo-1-(difluoromethyl)-1H-indazole , designed for researchers in medicinal chemistry and analytical toxicology.
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides an in-depth analysis of the mass spectrometric behavior of 6-bromo-1-(difluoromethyl)-1H-indazole , a halogenated heterocyclic intermediate often utilized in the synthesis of PARP inhibitors and other bioactive scaffolds.
Accurate identification of this compound relies on distinguishing it from its non-fluorinated precursor (6-bromo-1H-indazole ) and potential regioisomers (2-difluoromethyl analog ). This guide compares these structural "alternatives" to establish a robust identification workflow using Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS).
Chemical Identity & Physicochemical Baseline
Before analyzing fragmentation, the isotopic signature and molecular baseline must be established.
| Property | Data |
| Compound Name | 6-Bromo-1-(difluoromethyl)-1H-indazole |
| Molecular Formula | C₈H₅BrF₂N₂ |
| Monoisotopic Mass | 245.9604 (⁷⁹Br) / 247.9584 (⁸¹Br) |
| Exact Mass [M+H]⁺ | 246.968 (⁷⁹Br) / 248.966 (⁸¹Br) |
| Isotopic Pattern | 1:1 doublet (characteristic of mono-brominated species) |
| Key Functional Groups | Indazole core, N-difluoromethyl ( |
Fragmentation Mechanics: The "Fingerprint" Pathways
The fragmentation of 6-bromo-1-(difluoromethyl)-1H-indazole under ESI(+) conditions is driven by the lability of the
Primary Pathway: The "Difluorocarbene" Loss (Diagnostic)
Unlike stable N-alkyl groups (e.g., methyl, ethyl), the N-difluoromethyl group is prone to gas-phase cleavage. The most diagnostic transition is the loss of the difluoromethyl moiety, often observed as the loss of a difluorocarbene radical (
-
Transition:
-
Mechanism: The protonated molecular ion undergoes cleavage at the
bond. This expels the fluorinated group, effectively reverting the molecule to the protonated parent scaffold, 6-bromo-1H-indazole . -
Significance: This transition ($ \Delta m = 50 \ Da $) immediately distinguishes the target from the non-fluorinated precursor (which would already be at
197).
Secondary Pathway: Indazole Ring Disassembly
Once the fluorinated tail is lost, the remaining cation (
-
Loss of HCN (27 Da): Cleavage of the pyrazole ring.
-
Loss of
(28 Da): Alternative ring contraction.
Tertiary Pathway: Bromine Loss
While aryl bromides are generally stable in ESI, high collision energies (CE) can induce the loss of the bromine radical (
-
Transition:
(formation of tropylium-like ion).
Visualization: Fragmentation Pathway Diagram
The following Graphviz diagram illustrates the hierarchical fragmentation tree, distinguishing between the primary diagnostic losses and secondary skeletal degradations.
Figure 1: Proposed ESI-MS/MS fragmentation tree for 6-bromo-1-(difluoromethyl)-1H-indazole. The loss of CF2 is the critical step for structural confirmation.
Comparative Analysis: Target vs. Alternatives
In drug development, this compound must be distinguished from its metabolic precursors or synthetic byproducts.
Comparison 1: Target vs. 6-Bromo-1H-indazole (The Precursor)
-
The Alternative: 6-Bromo-1H-indazole is the starting material or a degradation product (loss of the difluoromethyl group).
-
Differentiation:
-
Precursor Ion: The Target appears at m/z 247/249 . The Alternative appears at m/z 197/199 .
-
Fragmentation: The Target produces the Alternative as a fragment ion. If you see m/z 197 in the MS1 scan, the sample is degraded. If you see m/z 197 only in the MS2 spectrum of m/z 247, the sample is intact.
-
Comparison 2: Target vs. 2-(Difluoromethyl) Isomer (Regioisomer)
-
The Alternative: The
-isomer is a common impurity during alkylation/difluoromethylation of indazoles. -
Differentiation:
-
Mass Spectrum: Both isomers have identical m/z (247/249) and similar fragments (loss of CF2).
-
Chromatography (Critical):
-substituted indazoles are generally less polar and elute later than -isomers on Reverse Phase (C18) columns due to the shielding of the dipole moment. -
Fragment Intensity:
-isomers often show a more intense loss of the substituent (CF2) at lower collision energies due to the lower thermodynamic stability of the -substitution compared to the -substitution.
-
| Feature | 6-Br-1-(CF2H)-Indazole (Target) | 6-Br-1H-Indazole (Precursor) | 2-(CF2H)-Isomer (Impurity) |
| Parent Ion (m/z) | 247 / 249 | 197 / 199 | 247 / 249 |
| Primary Fragment | 197 (Loss of 50) | 170 (Loss of 27) | 197 (Loss of 50) |
| Retention Time | High (Lipophilic) | Low (Polar H-bond donor) | Medium (More polar than N1) |
Experimental Protocol: LC-MS/MS Characterization
To replicate these results for quality control or metabolite identification, use the following protocol.
Step 1: Sample Preparation
-
Dissolve 1 mg of 6-bromo-1-(difluoromethyl)-1H-indazole in 1 mL of LC-MS grade Methanol .
-
Dilute to 1 µg/mL using 50:50 Methanol:Water (0.1% Formic Acid).
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Target expected to elute late, ~3.5 - 4.0 min).
Step 3: MS Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50 – 300.
-
Collision Energy (CE): Ramp 10 – 40 eV to observe both the loss of CF2 (low energy) and ring opening (high energy).
References
-
BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide. Retrieved from
-
Petko, K. I., & Filatov, A. A. (2022).[2] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Retrieved from
-
Wang, H. Y., et al. (2011). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations. Journal of The American Society for Mass Spectrometry. Retrieved from
-
Luo, X., et al. (2024).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Archives of Toxicology. Retrieved from
-
Niessen, W. M. A. (2017). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization. Journal of Mass Spectrometry. Retrieved from
Sources
- 1. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Hydrogen bond donor capacity of N-difluoromethyl group vs N-H
Objective Comparison Guide: Hydrogen Bond Donor Capacity of N-Difluoromethyl (N-CF₂H) vs. N-H
As a Senior Application Scientist in drug discovery, I frequently encounter lead compounds that exhibit excellent target affinity but fail in in vivo models due to poor pharmacokinetics. Often, the culprit is an exposed N-H motif (such as those found in amides, imidazoles, or pyrazoles). While the N-H group is a potent hydrogen bond donor critical for binding, it incurs a severe desolvation penalty that restricts membrane permeability and serves as a primary site for oxidative metabolism.
To circumvent these liabilities, the strategic bioisosteric replacement of N-H with an N-difluoromethyl (N-CF₂H) group has emerged as a transformative technique. This guide objectively compares the physicochemical performance of N-CF₂H against traditional N-H motifs, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate this substitution in your own workflows.
Mechanistic Paradigm: N-H vs. N-CF₂H
The structural genius of the CF₂H group lies in its highly polarized C-H bond, driven by the strong electron-withdrawing nature of the adjacent fluorine atoms. This polarization allows the CF₂H proton to act as a competent, albeit weak, hydrogen bond donor[1].
-
Hydrogen Bond Acidity: Unlike the trifluoromethyl (-CF₃) group, which is entirely lipophilic and lacks hydrogen-bonding capability, the -CF₂H group retains an acidic proton. However, its hydrogen bond acidity (quantified by Abraham's [A] value) is significantly lower than that of an N-H group[2]. This "Goldilocks" level of hydrogen bonding is strong enough to maintain specific interactions within a receptor pocket but weak enough to avoid the high thermodynamic cost of shedding water molecules during membrane traversal[3].
-
Lipophilicity and Permeability: The incorporation of the CF₂H group significantly increases the lipophilicity (LogP) of the molecule without drastically increasing steric bulk. It effectively masks the polarity of the nitrogen atom, thereby enhancing passive cellular permeability[2].
-
Metabolic Stability: N-H motifs are notorious liabilities for N-oxidation and N-dealkylation by cytochrome P450 enzymes. The strong C-F bonds (up to 130 kcal/mol) and the robust C-N linkage of the N-CF₂H group render it highly resistant to oxidative degradation, thereby extending the drug's half-life[1].
Quantitative Performance Comparison
The following table synthesizes the physicochemical shifts observed when transitioning from a native N-H motif to an N-CF₂H bioisostere.
| Parameter | Native N-H Motif | N-CF₂H Bioisostere | Causality / Impact in Drug Design |
| Hydrogen Bond Acidity ([A] value) | High (> 0.16, often up to 0.5) | Weak to Moderate (0.05 – 0.15) | N-CF₂H retains weak H-bonding for target engagement without the severe desolvation penalty of N-H[1]. |
| Lipophilicity (LogP) | Lower (Hydrophilic) | Higher (ΔLogP ≈ +0.5 to +1.5) | The highly polarized but lipophilic C-F bonds enhance passive membrane diffusion[4]. |
| Desolvation Energy | High | Low | Lower energy required to shed the hydration shell improves oral bioavailability[2]. |
| Metabolic Stability | Vulnerable to N-oxidation | Highly Resistant | CF₂H blocks oxidative metabolism at the nitrogen, extending pharmacokinetic half-life[2]. |
Strategic Workflow for Bioisosteric Replacement
The decision to replace an N-H group with an N-CF₂H group follows a specific logical progression during lead optimization. The diagram below illustrates the causality of this workflow.
Logical workflow of replacing an N-H motif with an N-CF₂H bioisostere to optimize pharmacokinetics.
Validated Experimental Protocols
To objectively quantify the benefits of an N-CF₂H substitution, empirical validation is mandatory. Below are the field-proven, self-validating methodologies I utilize to measure hydrogen bond capacity and lipophilicity.
Protocol 1: NMR-Based Quantification of Hydrogen Bond Acidity (Abraham's [A] Value)
Causality & Principle: The chemical shift of a proton is highly sensitive to its local electronic environment. When a solute acts as a hydrogen bond donor, electron density is drawn away from the proton toward the acceptor, resulting in deshielding and a downfield shift. By comparing the ¹H-NMR chemical shift of the N-CF₂H proton in a strong hydrogen-bond-accepting solvent (DMSO-d₆) versus a non-competing, non-polar solvent (CDCl₃), we isolate the thermodynamic energy of the hydrogen bond interaction[1].
Step-by-Step Methodology:
-
Sample Preparation: Prepare two identical 5 mM solutions of the target N-CF₂H compound. Dissolve one in 0.6 mL of anhydrous DMSO-d₆ and the other in 0.6 mL of anhydrous CDCl₃.
-
Internal Standard: Add 0.1% v/v Tetramethylsilane (TMS) to both NMR tubes to serve as a self-validating zero-point reference.
-
Data Acquisition: Acquire ¹H-NMR spectra at 298 K using a standard 400 MHz or 500 MHz spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 2 seconds) for accurate integration and signal resolution.
-
Chemical Shift Extraction: Identify the characteristic multiplet (often a triplet due to ²J_H-F coupling) of the CF₂H proton. Record the chemical shift in DMSO-d₆ (δ_DMSO) and CDCl₃ (δ_CDCl₃).
-
Calculation: Compute the difference Δδ = δ_DMSO - δ_CDCl₃. Calculate the hydrogen bond acidity using Abraham's equation: [A] = 0.0065 + 0.133(Δδ) [3].
Protocol 2: ¹⁹F-NMR Shake-Flask Determination of Lipophilicity (LogP)
Causality & Principle: Traditional UV-Vis shake-flask methods require high-purity samples and can be skewed by UV-active impurities. For fluorinated bioisosteres, ¹⁹F-NMR provides a superior, self-validating, nucleus-specific readout. The ¹⁹F signal isolates the target molecule, allowing accurate partition coefficient (LogP) determination even in crude mixtures[5].
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.
-
Partitioning: Dissolve 2-5 mg of the N-CF₂H compound in 1 mL of the saturated octanol. Add 1 mL of the saturated water.
-
Equilibration: Shake the biphasic mixture mechanically at 25 °C for 24 hours to reach thermodynamic equilibrium. Centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation.
-
Sampling & Standard Addition: Carefully extract 0.4 mL from the octanol layer and 0.4 mL from the aqueous layer into separate NMR tubes. Spike both tubes with a known, precise concentration of a fluorinated internal standard (e.g., trifluorotoluene)[5].
-
Data Acquisition & Analysis: Acquire ¹⁹F-NMR spectra for both phases. Calculate the LogP by comparing the area under the curve (AUC) of the CF₂H signal relative to the internal standard in both phases: LogP = log₁₀(AUC_octanol / AUC_water) .
Conclusion
The transition from an N-H group to an N-CF₂H group represents a sophisticated exercise in property modulation. By trading a strong hydrogen bond donor for a highly lipophilic, weak hydrogen bond donor, researchers can systematically engineer out metabolic liabilities and permeability bottlenecks while preserving critical target interactions. Utilizing rigorous NMR-based protocols ensures that these physicochemical shifts are accurately quantified, driving data-backed decisions in lead optimization.
References
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews. 1
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals - Alfa Chemistry. 2
-
Quantifying the ability of the CF₂H group as a hydrogen bond donor - Beilstein Journals. 3
-
CF₂H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH₃? - ResearchGate. 4
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF₂–F/CF₂–Me or CF₃/CH₃ Exchange - Journal of Medicinal Chemistry. 5
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
